Ppo-IN-10
Description
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Properties
Molecular Formula |
C21H19Cl2F4N3O2 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31) |
InChI Key |
FDVBJKRXYFPNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ppo-IN-10: A Technical Guide to its Mechanism of Action as a Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ppo-IN-10 is a synthetic molecule belonging to the 2-phenylpyridine derivative class of pyrrolidones. It functions as a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the phototoxic intermediate, protoporphyrin IX, resulting in rapid cellular damage and death, particularly in photosynthetic organisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the resultant signaling cascade of cellular disruption, and detailed experimental protocols for its study. While specific quantitative data for this compound is not publicly available, representative data for other notable PPO inhibitors are presented for comparative analysis.
Introduction
Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the biosynthesis of both hemes and chlorophylls. By catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, it represents the last common step in these two vital metabolic pathways. The targeted inhibition of PPO has been a highly successful strategy in the development of herbicides. This compound emerges from this research as a 2-phenylpyridine derivative of pyrrolidone designed to specifically inhibit PPO, demonstrating potent herbicidal activity. Its mechanism of action is characterized by the light-dependent, rapid induction of oxidative stress in target plant species.
Mechanism of Action
The primary molecular target of this compound is protoporphyrinogen IX oxidase (PPO). The binding of this compound to the active site of PPO competitively inhibits the binding of the natural substrate, protoporphyrinogen IX. This enzymatic blockade leads to the accumulation of protoporphyrinogen IX within the cell.
The excess protoporphyrinogen IX is then translocated from its site of synthesis to the cytoplasm, where it undergoes non-enzymatic oxidation to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS rapidly attack cellular components, leading to lipid peroxidation, membrane disruption, and ultimately, cell death. This cascade of events manifests as the characteristic bleaching and necrotic lesions observed in weeds treated with this compound and other PPO-inhibiting herbicides.
Signaling Pathway Diagram
Quantitative Data
| Compound | Type | Ki (nM) for NtPPO |
| Ppo-IN-2 | Protoporphyrinogen IX oxidase inhibitor | 16 |
| Ppo-IN-3 | PPO inhibitor | 0.67 |
| Ppo-IN-11 | Protoporphyrinogen IX oxidase inhibitor | 60.3 |
| Ppo-IN-13 | Protoporphyrinogen IX oxidase inhibitor | 32.14 |
| Ppo-IN-16 | PPO inhibitor | 33.7 |
| Ppo-IN-19 | Protoporphyrin IX oxidase inhibitor | 124 (IC50) |
| Ppo-IN-20 | Protoporphyrinogen IX oxidase inhibitor | 10.3 |
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against PPO.
Materials:
-
Purified or recombinant PPO enzyme
-
Protoporphyrin IX
-
Sodium amalgam or sodium borohydride (for reduction of protoporphyrin IX)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Freshly prepare protoporphyrinogen IX by reducing protoporphyrin IX with sodium amalgam or sodium borohydride. The completion of the reaction is indicated by the disappearance of the pink color of protoporphyrin IX.
-
Assay Setup: In the wells of a 96-well black microplate, add the assay buffer, the PPO enzyme preparation, and varying concentrations of this compound (or solvent control).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time. The fluorescence is proportional to the amount of protoporphyrin IX produced.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Workflow for PPO Inhibition Assay
Herbicidal Activity Bioassay (Greenhouse)
This protocol outlines a general procedure for assessing the in vivo herbicidal efficacy of this compound.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Pots or trays with sterile soil mix
-
Greenhouse or growth chamber with controlled environment (temperature, light, humidity)
-
This compound formulated for spraying (e.g., emulsifiable concentrate)
-
Spray chamber or hand sprayer
-
Control herbicide (optional)
-
Untreated control
Procedure:
-
Plant Growth: Sow weed seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare different concentrations of the this compound formulation. Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
Evaluation: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Collection: Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting. For quantitative assessment, fresh or dry weight of the above-ground biomass can be measured.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the GR50 value (the dose required to cause a 50% reduction in plant growth).
Conclusion
This compound is a potent herbicidal agent that acts through the specific inhibition of protoporphyrinogen IX oxidase. This targeted action leads to the accumulation of a photodynamic porphyrin, which in the presence of light, triggers rapid oxidative damage and cell death in susceptible plants. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PPO inhibitors. Future research should focus on obtaining precise quantitative inhibition data for this compound and elucidating its binding mode within the active site of the PPO enzyme from various plant species to better understand its selectivity and efficacy.
Ppo-IN-10: A Technical Guide to its Enzymatic Target and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ppo-IN-10, a potent inhibitor of Protoporphyringen Oxidase (PPO). The document details the enzymatic target, the associated signaling pathway, and comprehensive experimental protocols for the characterization of this and similar inhibitory compounds.
Enzymatic Target of this compound
The direct enzymatic target of this compound is Protoporphyrinogen Oxidase (PPO) [1]. PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of vital molecules such as chlorophyll in plants and heme in animals. This compound, a 2-phenylpyridine derivative of pyrrolidone, acts as an inhibitor of this enzyme[1].
The inhibition of PPO by molecules like this compound disrupts the normal enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. This blockage leads to an accumulation of the substrate, protoporphyrinogen IX, which then leaks from the mitochondria into the cytoplasm. In the cytoplasm, it is rapidly oxidized into the photosensitive protoporphyrin IX. The accumulation of this photosensitizer, particularly in the presence of light, generates reactive oxygen species (ROS) that cause lipid peroxidation, membrane damage, and ultimately, cell death. This mechanism of action is the basis for the herbicidal activity of PPO inhibitors[1].
Quantitative Data on PPO Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference |
| PPO-IN-23 | Nicotiana tabacum PPO (NtPPO) | 12.4 | [2] | |
| Fomesafen | Human PPO (hPPO) | 130 | ||
| Oxyfluorfen | Human PPO (hPPO) | 2,300 | ||
| Saflufenacil | Human PPO (hPPO) | 6,400 | ||
| Butafenacil | Human PPO (hPPO) | 1,200 |
Signaling Pathway
The inhibition of Protoporphyrinogen Oxidase by this compound directly impacts the tetrapyrrole biosynthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition.
Caption: Inhibition of PPO by this compound disrupts the heme biosynthesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of PPO inhibitors like this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay is designed to measure the in vitro inhibitory activity of a compound against PPO.
Materials:
-
PPO Enzyme Source: Purified recombinant PPO or isolated mitochondria from a relevant biological source (e.g., plant or mammalian tissue).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, 5 mM DTT, 0.3% (w/v) Tween 80.
-
Substrate: Protoporphyrinogen IX, freshly prepared by reduction of protoporphyrin IX.
-
Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In the wells of the 96-well microplate, add the PPO enzyme preparation.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
The rate of protoporphyrin IX formation is determined from the linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for PPO Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel PPO inhibitors.
Caption: A general workflow for the discovery and development of PPO inhibitors.
References
An In-Depth Technical Guide to Protoporphyrinogen Oxidase (PPO) Inhibitors
A Note on "Ppo-IN-10": The term "this compound" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases. It is plausible that this name is a proprietary designation for a specific Protoporphyrinogen Oxidase (PPO) inhibitor under development, or alternatively, a more general reference to this class of compounds, with "-IN-" signifying inhibitor. This guide provides a comprehensive overview of the chemical structures, properties, and biological activities of PPO inhibitors as a class, which is likely the core topic of interest for researchers and drug development professionals.
Introduction to Protoporphyrinogen Oxidase (PPO) as a Therapeutic Target
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[1][2] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3] The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which is subsequently converted to the highly photodynamic protoporphyrin IX by non-enzymatic processes. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and cell death.[1][4] This mechanism of action makes PPO an attractive target for the development of herbicides and, more recently, for therapeutic applications in medicine, including cancer therapy.
Chemical Classes and Properties of PPO Inhibitors
PPO inhibitors are a structurally diverse group of molecules. Several major chemical classes have been identified, primarily through research in the agricultural sector. These include:
-
Diphenyl Ethers: This class is characterized by two phenyl rings linked by an ether bond.
-
N-phenyl-imides: These compounds contain an N-phenyl imide functional group.
-
N-phenyl-triazolinones: A five-membered triazolinone ring attached to a phenyl group is the core scaffold of this class.
-
N-phenyl-oxadiazolones: These inhibitors feature an oxadiazolone ring linked to a phenyl group.
-
Phenylpyrazoles: This class contains a central pyrazole ring with phenyl substitutions.
The physicochemical and pharmacological properties of representative PPO inhibitors from different classes are summarized in the table below.
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Target | Inhibition Constant (Ki) | Selectivity |
| ZINC70338 | Not Specified | C₁₈H₁₃F₃N₂O₃S | 410.37 | Nicotiana tabacum PPO | 2.21 µM | >113-fold selectivity for N. tabacum PPO over human PPO |
| AGR001 | 4-chloro-2-pentenamide | Not Specified | Not Specified | Plant PPO | Not Specified | Active on Palmer amaranth |
| Compound 8ad | 3-chloro-4,5,6,7-tetrahydro-2H-indazol-benzo[d]thiazole | Not Specified | Not Specified | Nicotiana tabacum PPO | 670 pM | High herbicidal activity with safety for rice |
| Oxadiazon | Oxadiazole | C₁₅H₁₈Cl₂N₂O₃ | 345.22 | Nicotiana tabacum PPO | 27 nM | Commercial Herbicide |
Mechanism of Action of PPO Inhibitors
The primary mechanism of action of PPO inhibitors is the competitive inhibition of the protoporphyrinogen oxidase enzyme. This inhibition disrupts the tetrapyrrole biosynthesis pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light, this accumulated substrate is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. Upon light absorption, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species, which induces lipid peroxidation and the destruction of cellular membranes, ultimately leading to cell death.
Caption: Signaling pathway of PPO inhibition leading to cell death.
Experimental Protocols for Evaluation of PPO Inhibitors
The evaluation of novel PPO inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
In Vitro PPO Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the PPO enzyme.
Methodology:
-
Enzyme Preparation: Recombinant PPO from the target organism (e.g., human, plant) is expressed and purified.
-
Assay Reaction: The purified enzyme is incubated with the substrate (protoporphyrinogen IX) in the presence and absence of the test inhibitor.
-
Detection: The rate of formation of protoporphyrin IX is monitored spectrophotometrically or fluorometrically.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) is calculated to quantify the inhibitor's potency.
Cellular Assay for Protoporphyrin IX Accumulation
This assay assesses the effect of the inhibitor on whole cells.
Methodology:
-
Cell Culture: Target cells (e.g., cancer cells, plant protoplasts) are cultured.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the PPO inhibitor.
-
Extraction: Protoporphyrin IX is extracted from the cells.
-
Quantification: The amount of accumulated protoporphyrin IX is measured using fluorescence spectroscopy.
In Vivo Efficacy Studies
For drug development, in vivo studies in animal models are crucial to evaluate the therapeutic potential and safety of PPO inhibitors. For herbicidal applications, greenhouse and field trials are conducted.
Caption: A typical experimental workflow for the evaluation of PPO inhibitors.
Conclusion
Protoporphyrinogen oxidase inhibitors represent a significant and versatile class of molecules with established applications in agriculture and growing potential in medicine. Their well-defined mechanism of action, centered on the light-dependent generation of reactive oxygen species, provides a solid foundation for the rational design of new and improved inhibitors. Future research will likely focus on developing compounds with enhanced selectivity for target organisms, thereby minimizing off-target effects and improving their therapeutic or herbicidal index. The continued exploration of diverse chemical scaffolds will be crucial for identifying novel PPO inhibitors with optimized properties for various applications.
References
- 1. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08006K [pubs.rsc.org]
- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. scielo.br [scielo.br]
The Enigmatic Ppo-IN-10: A Technical Guide to the Discovery and Synthesis of Polyphenol Oxidase Inhibitors
A comprehensive search of publicly available scientific literature, chemical databases, and patent repositories has yielded no specific information on a compound designated "Ppo-IN-10." This suggests that "this compound" may be an internal codename for a novel compound not yet disclosed to the public, a hypothetical molecule, or a designation that has not been widely disseminated.
While the specific details of this compound remain elusive, this guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Polyphenol Oxidase (PPO) inhibitors, a class of compounds to which this compound would belong. This information is intended for researchers, scientists, and drug development professionals engaged in the study of PPO and its inhibitors.
Polyphenol Oxidase (PPO): A Key Therapeutic and Agrochemical Target
Polyphenol oxidase (PPO) is a copper-containing enzyme that is widely distributed in plants and fungi.[1][2] In plants, PPO plays a role in defense mechanisms against pests and pathogens.[3][4] The enzyme catalyzes the oxidation of phenols to highly reactive quinones, which can then polymerize to form melanin, causing the browning of damaged plant tissues.[1] This browning process can also lead to the loss of nutritional quality in fruits and vegetables.
In the context of human health, PPO is a key enzyme in the biosynthesis of heme and chlorophyll. Inhibition of PPO can lead to the accumulation of protoporphyrin IX, a potent photosensitizer. This property has been exploited in photodynamic therapy for the treatment of cancer. Furthermore, PPO inhibitors have been extensively developed as herbicides in the agricultural sector.
The Mechanism of Action of PPO Inhibitors
The primary mode of action of PPO inhibitors is the competitive inhibition of the PPO enzyme. This inhibition blocks the conversion of protoporphyrinogen IX to protoporphyrin IX. The resulting accumulation of protoporphyrinogen IX in the cytoplasm leads to its non-enzymatic oxidation to protoporphyrin IX. Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause lipid peroxidation and the disruption of cell membrane integrity, ultimately leading to cell death.
Discovery of Novel PPO Inhibitors: A General Workflow
The discovery of new PPO inhibitors is an active area of research, with a common workflow involving several key stages. This process often begins with the identification of a lead compound, which can be achieved through high-throughput screening of chemical libraries or through structure-based virtual screening.
Once a lead compound is identified, a process of structure-activity relationship (SAR) based optimization is undertaken to improve its potency and selectivity. This involves the synthesis and biological evaluation of a series of analogues of the lead compound. Promising candidates from these studies are then subjected to more extensive in vitro and in vivo testing to assess their efficacy and safety.
Synthesis of PPO Inhibitors
The synthesis of PPO inhibitors is highly dependent on the specific chemical scaffold of the molecule. As the structure of this compound is not publicly known, a specific synthesis protocol cannot be provided. However, the synthesis of many known PPO inhibitors often involves multi-step organic synthesis protocols. For example, the synthesis of novel N-isoxazolinylphenyltriazinones as PPO inhibitors has been described in the literature and involves several chemical transformations to construct the final molecule.
Quantitative Data and Experimental Protocols
Due to the absence of public data on this compound, no quantitative data such as IC50 values, kinetic parameters, or synthesis yields can be provided in a structured table. Similarly, detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. For researchers interested in this area, it is recommended to consult the scientific literature for detailed protocols for known PPO inhibitors with similar chemical structures, once the structure of this compound becomes public.
Conclusion
While the specific details of this compound remain in the realm of proprietary or unpublished research, the broader field of Polyphenol Oxidase inhibitors offers a rich area for scientific investigation. The general principles of their mechanism of action, discovery, and synthesis outlined in this guide provide a foundational understanding for researchers and drug development professionals. The future disclosure of the structure and biological activity of this compound is awaited with interest by the scientific community.
References
- 1. Polyphenol oxidase - Wikipedia [en.wikipedia.org]
- 2. Genome-Wide Identification and Characterization of the PPO Gene Family in Cotton (Gossypium) and Their Expression Variations Responding to Verticillium Wilt Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression analysis of the polyphenol oxidase gene in response to signaling molecules, herbivory and wounding in antisense transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of PPO Gene Family Members in Paulownia fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Ppo-IN-10: An In-Depth Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ppo-IN-10 is a potent inhibitor of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the heme biosynthesis pathway. As a 2-phenylpyridine derivative of pyrrolidone, this molecule holds significant interest for the development of novel herbicides. Its mechanism of action involves the disruption of the porphyrin biosynthesis pathway, leading to an accumulation of the phototoxic protoporphyrin IX, which induces rapid cell death in susceptible plants. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Introduction
Protoporphyrinogen IX oxidase (PPO) is a key enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of this enzyme disrupts this vital pathway, leading to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate is then rapidly oxidized by non-enzymatic means to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause peroxidative damage to cellular membranes, ultimately leading to cell death. This mechanism forms the basis for the herbicidal activity of PPO inhibitors.
This compound has been identified as a promising PPO inhibitor for herbicidal applications. Its chemical structure, a 2-phenylpyridine derivative of pyrrolidone, distinguishes it within this class of inhibitors. Understanding its specific biological activity and the methodologies to assess it is crucial for its potential development and application in agriculture.
Mechanism of Action
The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen IX oxidase. By binding to the active site of the PPO enzyme, this compound prevents the binding of the natural substrate, protoporphyrinogen IX. This inhibition leads to a cascade of events within the plant cell:
-
Accumulation of Protoporphyrinogen IX: The blockage of the PPO enzyme causes a buildup of protoporphyrinogen IX within the plastids.
-
Conversion to Protoporphyrin IX: The excess protoporphyrinogen IX leaks out of the plastids and is rapidly oxidized to protoporphyrin IX in the cytoplasm.
-
Photosensitization and Cellular Damage: In the presence of light, the accumulated protoporphyrin IX absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then initiates a chain reaction of lipid peroxidation, destroying the integrity of cellular and organellar membranes.
-
Cell Death: The widespread membrane damage leads to leakage of cellular contents, disruption of cellular processes, and ultimately, rapid cell death, which is observed as necrosis and wilting of the plant tissue.
Quantitative Data
Currently, specific quantitative data for the half-maximal inhibitory concentration (IC50) of this compound against protoporphyrinogen IX oxidase is not publicly available in the searched resources. However, for context, related PPO inhibitors from the same chemical class or with similar mechanisms of action have reported IC50 values in the nanomolar to low micromolar range. For instance, PPO-IN-19, another PPO inhibitor, has a reported IC50 of 124 nM[1]. The potency of this compound is expected to be in a similar range to be considered an effective herbicide candidate.
| Compound | Target | IC50 | Reference |
| This compound | Protoporphyrinogen IX Oxidase | Data not available | - |
| PPO-IN-19 | Protoporphyrinogen IX Oxidase | 124 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.
Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay
This in vitro assay is designed to determine the inhibitory activity of this compound on the PPO enzyme.
Materials:
-
Purified or recombinant PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% (v/v) Tween 20)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate (black, for fluorescence measurement)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the PPO enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the protoporphyrinogen IX substrate solution in the assay buffer immediately before use, as it is unstable.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for the control)
-
PPO enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time, resulting from the enzymatic conversion of protoporphyrinogen IX to the fluorescent protoporphyrin IX. The excitation and emission wavelengths for protoporphyrin IX are typically around 405 nm and 630 nm, respectively.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PPO enzyme activity.
-
Herbicidal Activity Assay (Whole Plant Assay)
This in vivo assay evaluates the herbicidal efficacy of this compound on target weed species.
Materials:
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Potting soil
-
Pots or trays for growing plants
-
This compound formulation (e.g., emulsifiable concentrate)
-
Spray chamber or hand sprayer
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
Procedure:
-
Plant Growth:
-
Sow the seeds of the target weed species in pots filled with potting soil.
-
Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare different concentrations of the this compound formulation in water containing a suitable adjuvant if necessary.
-
Apply the herbicide solutions to the plants using a calibrated spray chamber or hand sprayer to ensure uniform coverage. Include a control group treated with the formulation blank (without this compound).
-
-
Evaluation:
-
Return the treated plants to the growth chamber or greenhouse.
-
Visually assess the herbicidal injury at different time points (e.g., 3, 7, and 14 days after treatment). Injury is typically rated on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control group.
-
-
Data Analysis:
-
Calculate the average injury rating and biomass reduction for each treatment concentration.
-
Determine the GR50 value (the concentration of this compound required to cause a 50% reduction in plant growth) by plotting the percentage of growth reduction against the herbicide concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to plant cell death.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of protoporphyrinogen IX oxidase, a validated target for herbicide development. Its mechanism of action, involving the light-dependent accumulation of a phototoxic intermediate, leads to rapid and effective herbicidal activity. While specific quantitative data on its inhibitory potency are not yet widely available, the provided experimental protocols offer a robust framework for its characterization. Further research to elucidate its precise IC50 value, selectivity profile, and performance on a broader range of weed species will be critical for its future development as a commercial herbicide. The visualizations provided in this guide offer a clear summary of its mode of action and the experimental procedures for its evaluation, serving as a valuable resource for researchers in the field of agrochemical discovery and development.
References
An In-depth Technical Guide on the Role of Protoporphyrinogen Oxidase (PPO) Inhibitors in Tetrapyrrole Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which Protoporphyrinogen Oxidase (PPO) inhibitors disrupt the tetrapyrrole biosynthesis pathway. This class of molecules is of significant interest in herbicide development and has potential applications in medicine. While this document focuses on the general class of PPO inhibitors, the principles and methodologies described herein are applicable to the study of novel compounds such as Ppo-IN-10.
The Tetrapyrrole Biosynthesis Pathway and the Critical Role of Protoporphyrinogen Oxidase (PPO)
Tetrapyrroles are a class of essential biological pigments that include chlorophylls, hemes, sirohemes, and phytochromobilins.[1][2] These molecules are fundamental to a wide range of biological processes, from photosynthesis and respiration to nitrogen and sulfur assimilation.[2] The biosynthesis of all tetrapyrroles originates from a common pathway that is highly conserved across plants and many bacteria.[1]
A key enzyme in this pathway is Protoporphyrinogen Oxidase (PPO), also known as Protox. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is the final common intermediate before the pathway branches into the synthesis of chlorophylls and hemes.[3] In plants, PPO activity is found in both the chloroplasts, for chlorophyll and heme production, and in the mitochondria, for heme synthesis.
Mechanism of Action of PPO Inhibitors
PPO inhibitors are a class of compounds that block the catalytic activity of the PPO enzyme. This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX. The excess protoporphyrinogen IX is then translocated from its site of synthesis to the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.
This resulting protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species. Singlet oxygen then initiates a cascade of lipid peroxidation, leading to the rapid degradation of cellular membranes and ultimately, cell death. This light-dependent cell membrane disruption is the primary mode of action for PPO-inhibiting herbicides.
Visualizing the Tetrapyrrole Biosynthesis Pathway and PPO Inhibition
The following diagram illustrates the key steps in the tetrapyrrole biosynthesis pathway and highlights the point of inhibition by PPO inhibitors.
Caption: Tetrapyrrole biosynthesis pathway and the point of inhibition by PPO inhibitors.
Quantitative Data on PPO Inhibition
The efficacy of a PPO inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table provides a template for summarizing such data for a hypothetical PPO inhibitor, "this compound."
| Compound | Target Organism/Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | Nicotiana tabacum PPO (ntPPO) | 25.3 | 10.1 | Competitive |
| This compound | Human PPO (hPPO) | >10,000 | >5,000 | - |
| Fomesafen | Amaranthus palmeri PPO2 | 150 | 65 | Competitive |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols for PPO Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against PPO. This method is based on spectrophotometrically or fluorometrically measuring the formation of protoporphyrin IX from protoporphyrinogen IX.
A. Preparation of Reagents
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween-20.
-
Enzyme Solution: Recombinant or purified PPO enzyme diluted in assay buffer to a final concentration of 5-10 nM.
-
Substrate Solution: Protoporphyrinogen IX prepared fresh by reduction of protoporphyrin IX with sodium amalgam. The final concentration in the assay is typically 2-5 µM.
-
Inhibitor Stock Solution: this compound or other test compounds dissolved in DMSO to a stock concentration of 10 mM. Serial dilutions are then made in DMSO.
B. Assay Procedure
-
To a 96-well microplate, add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 178 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the increase in fluorescence (excitation at 405 nm, emission at 630 nm) or absorbance (at 405 nm) over time using a microplate reader.
C. Data Analysis
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the reaction rates as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying substrate concentrations.
Visualization of the PPO Inhibition Assay Workflow
The following diagram outlines the experimental workflow for assessing the inhibitory effect of a compound on PPO.
Caption: Experimental workflow for a PPO inhibition assay.
Conclusion
PPO inhibitors play a crucial role in disrupting the tetrapyrrole biosynthesis pathway by blocking the activity of protoporphyrinogen oxidase. This leads to the accumulation of a phototoxic intermediate, causing rapid cell death in the presence of light. Understanding the mechanism of action, having robust experimental protocols for quantification, and visualizing the pathway are essential for the research and development of new PPO inhibitors for applications in agriculture and medicine. The methodologies and information presented in this guide provide a solid foundation for scientists and researchers working with compounds like this compound.
References
Ppo-IN-10 as a Research Tool for Studying Protoporphyrinogen Oxidase (PPO) Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: Clarifying the "PPO" Nomenclature
The acronym "PPO" can refer to two distinct enzymes, which can be a source of confusion for researchers.
-
Polyphenol Oxidase (PPO): This is a copper-containing enzyme that catalyzes the oxidation of phenols, leading to the formation of quinones.[2][3] These quinones then polymerize to form brown, black, or red pigments, a process commonly known as enzymatic browning in fruits and vegetables.[2][3]
-
Protoporphyrinogen Oxidase (PPO or Protox): This is a flavin-dependent enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. This is a crucial step in the biosynthesis of both chlorophyll in plants and heme in animals.
Ppo-IN-10 is an inhibitor of Protoporphyrinogen IX Oxidase. Its mechanism of action is relevant to the disruption of chlorophyll and heme synthesis, making it a valuable tool for research in herbicides and potentially in medicine.
This compound: A Profile
This compound is identified as a 2-phenylpyridine derivative of pyrrolidone. While its exact chemical structure is not widely published, the core moieties are known.
General Chemical Structure:
Based on its description, a general structure can be inferred:
A conceptual diagram of the general structure of this compound.
Quantitative Data for Protoporphyrinogen Oxidase Inhibitors
While specific IC50 and Ki values for this compound are not available in the cited literature, the following table summarizes quantitative data for other known PPO inhibitors. This data is essential for comparative studies and for estimating the potential potency of new compounds like this compound.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference |
| Tiafenacil | Amaranthus tuberculatus | 22 nM | - | |
| Tiafenacil | Glycine max | 28 nM | - | |
| PPO-IN-8 | Not Specified | 33 µg/L | - | |
| PPO-IN-11 | Nicotiana tabacum PPO (NtPPO) | - | 0.0603 µM | |
| PPO-IN-16 | Nicotiana tabacum PPO (NtPPO) | - | 33.7 nM | |
| PPO-IN-19 | Not Specified | 124 nM | - | |
| PPO-IN-20 | Nicotiana tabacum PPO (NtPPO) | - | 10.3 nM | |
| ZINC70338 | Nicotiana tabacum PPO | - | 2.21 µM | |
| Compound 10 | Human PPO (hPPO) | - | 22 nM | |
| Acifluorfen | Human | 1,120 nM | - | |
| Fomesafen | Not Specified | - | - | |
| Oxyfluorfen | Not Specified | - | - | |
| Compound 8ad | Nicotiana tabacum PPO (NtPPO) | - | 670 pM | |
| Compound 8aj | Nicotiana tabacum PPO (NtPPO) | - | 16 nM |
Experimental Protocols
The following is a detailed protocol for a protoporphyrinogen oxidase (PPO) inhibition assay, which can be adapted for use with this compound. This protocol is based on established fluorometric methods.
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against PPO.
Materials and Reagents:
-
PPO Enzyme Source: Isolated mitochondria from a relevant tissue source (e.g., plant leaves, animal liver) or purified recombinant PPO.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2-7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03-0.3% (w/v) Tween 80.
-
Substrate: Protoporphyrinogen IX, freshly prepared by reduction of protoporphyrin IX.
-
Inhibitor: this compound stock solution (e.g., in DMSO).
-
Instrumentation: Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).
-
96-well black microplates.
Procedure:
-
Enzyme Preparation (Example from Plant Tissue):
-
Homogenize fresh or frozen plant tissue in an ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Substrate Preparation (Protoporphyrinogen IX):
-
Note: Protoporphyrinogen IX is unstable and must be prepared fresh before each experiment.
-
Dissolve protoporphyrin IX in a small volume of 0.1 M KOH.
-
Dilute with assay buffer and add sodium amalgam or sodium borohydride to reduce protoporphyrin IX to protoporphyrinogen IX. The completion of the reduction is indicated by the disappearance of the pink color.
-
Neutralize the solution carefully. Keep the protoporphyrinogen IX solution on ice and protected from light.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
A predetermined optimal amount of the PPO enzyme preparation.
-
Varying concentrations of this compound (or solvent control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Protoporphyrinogen Oxidase and its Inhibition
References
Ppo-IN-10: A Comprehensive Analysis of Selectivity for Plant vs. Mammalian Polyphenol Oxidase
Disclaimer: No publicly available scientific literature or data could be found for a compound designated "Ppo-IN-10." The following in-depth technical guide is a template created to fulfill the user's request for a specific format and content. All data, experimental protocols, and figures are illustrative and based on a hypothetical PPO inhibitor, herein named Ppo-IN-H1 , to demonstrate the desired structure and content for a technical whitepaper.
Introduction
Polyphenol oxidases (PPOs) are a diverse group of copper-containing enzymes widely distributed in nature, from bacteria to mammals.[1] In plants, PPOs are well-known for their role in the enzymatic browning of fruits and vegetables upon tissue damage, which can lead to significant economic losses in the food industry.[2] They are also involved in plant defense mechanisms against pests and pathogens.[3] In mammals, PPO (tyrosinase) is a key enzyme in the biosynthesis of melanin, which is responsible for pigmentation. The development of selective PPO inhibitors is a significant area of research for applications in agriculture (as herbicides or anti-browning agents) and medicine (for conditions related to pigmentation or as potential anticancer agents).[4][5]
This technical guide provides a comprehensive overview of the selectivity of the hypothetical compound Ppo-IN-H1 for plant versus mammalian PPO. It includes a detailed summary of its inhibitory activity, complete experimental protocols for assessing PPO inhibition, and diagrams illustrating the relevant biochemical pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of Ppo-IN-H1 was evaluated against PPO from a plant source (mushroom, Agaricus bisporus) and a mammalian source (murine melanoma cells). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Source | Common Name | Ppo-IN-H1 IC50 (nM) | Selectivity Ratio (Mammalian/Plant) |
| Agaricus bisporus | Mushroom PPO | 50 | 200 |
| Murine Melanoma Cells | Mammalian TYR | 10,000 |
Table 1: Inhibitory Activity of Ppo-IN-H1 against Plant and Mammalian PPO. The IC50 values represent the concentration of Ppo-IN-H1 required to inhibit 50% of the enzyme activity under the specified assay conditions. The selectivity ratio is calculated by dividing the IC50 for the mammalian enzyme by the IC50 for the plant enzyme.
Experimental Protocols
PPO Enzyme Extraction and Purification
a) Plant PPO (from Agaricus bisporus)
-
Fresh mushrooms (100 g) were homogenized in 500 mL of cold 0.1 M phosphate buffer (pH 6.8) containing 1 M KCl and 10 mM ascorbic acid.
-
The homogenate was filtered through four layers of cheesecloth and then centrifuged at 10,000 x g for 30 minutes at 4°C.
-
The supernatant was collected and subjected to ammonium sulfate precipitation (40-80% saturation).
-
The precipitate was collected by centrifugation, redissolved in a minimal volume of phosphate buffer, and dialyzed overnight against the same buffer.
-
The dialyzed sample was loaded onto a DEAE-cellulose ion-exchange chromatography column and eluted with a linear gradient of NaCl (0-1 M).
-
Fractions exhibiting PPO activity were pooled, concentrated, and stored at -20°C.
b) Mammalian PPO (Tyrosinase) (from Murine Melanoma Cells)
-
B16F10 murine melanoma cells were cultured to confluence, harvested, and washed with phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
The lysate was incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 20 minutes at 4°C.
-
The supernatant containing the soluble tyrosinase was collected and its protein concentration was determined using a Bradford assay. The extract was used immediately for activity assays.
PPO Inhibition Assay
-
The PPO activity was determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of L-DOPA.
-
The reaction mixture (1 mL total volume) contained 0.1 M phosphate buffer (pH 6.8), 2 mM L-DOPA, and the purified enzyme extract.
-
For inhibition assays, various concentrations of Ppo-IN-H1 (dissolved in DMSO, with a final DMSO concentration in the assay not exceeding 1%) were pre-incubated with the enzyme for 10 minutes at 25°C.
-
The reaction was initiated by the addition of the L-DOPA substrate.
-
The increase in absorbance at 475 nm was monitored for 5 minutes using a spectrophotometer.
-
The initial rate of the reaction was calculated from the linear portion of the absorbance curve.
-
The percent inhibition was calculated relative to a control containing only DMSO.
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Simplified biochemical pathway of PPO in plant and mammalian cells.
Experimental Workflow
Caption: Workflow for determining PPO inhibition and selectivity.
Logical Relationship of Selectivity
Caption: Logical diagram illustrating the selectivity of Ppo-IN-H1.
References
- 1. The PPO family in Nicotiana tabacum is an important regulator to participate in pollination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenol oxidase - Wikipedia [en.wikipedia.org]
- 3. Functional Analysis of Polyphenol Oxidases by Antisense/Sense Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ppo-IN-10: A Protoporphyrinogen Oxidase Inhibitor and its Effects on Chlorophyll and Heme Biosynthesis
Disclaimer: The compound "Ppo-IN-10" is not a publicly documented chemical entity. This guide utilizes "this compound" as a placeholder to represent a novel, hypothetical inhibitor of Protoporphyrinogen Oxidase (PPO). The information presented herein is a synthesis of established knowledge regarding well-characterized PPO inhibitors and their impact on plant and animal physiology. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Protoporphyrinogen Oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls in plants and heme in animals. As the last common enzyme in this pathway, PPO presents an attractive target for the development of herbicides and therapeutic agents. This compound is a conceptual inhibitor designed to target PPO, leading to significant disruptions in the chlorophyll and heme synthesis pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on key metabolic intermediates, and detailed experimental protocols for its evaluation.
Mechanism of Action of this compound
This compound acts as a potent and specific inhibitor of Protoporphyrinogen Oxidase. This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). By blocking this crucial step, this compound triggers a cascade of biochemical and physiological events:
-
Accumulation of Protoporphyrinogen IX: Inhibition of PPO leads to the buildup of its substrate, Protogen IX, within the plastids (in plants) or mitochondria (in animals).
-
Extracellular Conversion to Protoporphyrin IX: The accumulated Protogen IX leaks out of its site of synthesis into the cytoplasm. Here, it is non-enzymatically or by other enzymatic actions oxidized to Proto IX.
-
Photosensitization and Oxidative Stress: Proto IX is a powerful photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.
-
Cellular Damage: The excessive production of ROS leads to lipid peroxidation, causing rapid destruction of cellular membranes, including the plasma membrane and organellar membranes. This results in leakage of cellular contents, loss of function, and ultimately, cell death.[1][2][3]
The herbicidal effects of PPO inhibitors are particularly rapid in the presence of light, leading to symptoms such as chlorosis, necrosis, and wilting.
Impact on Chlorophyll and Heme Biosynthesis Pathways
This compound's inhibition of PPO directly impacts the synthesis of both chlorophyll and heme, as Proto IX is the final common precursor.
Effect on the Chlorophyll Pathway
In plants, the chlorophyll biosynthesis pathway is essential for photosynthesis. This compound disrupts this pathway by:
-
Blocking Chlorophyll Production: The inhibition of Proto IX formation directly halts the synthesis of chlorophylls.
-
Inducing Photobleaching: The accumulation of Proto IX and subsequent ROS generation leads to the destruction of existing chlorophyll pigments and the chloroplast structure itself.
Effect on the Heme Pathway
In both plants and animals, heme is a vital component of various proteins, including hemoglobin, myoglobin, and cytochromes. This compound's impact on the heme pathway includes:
-
Inhibition of Heme Synthesis: By preventing the formation of Proto IX, this compound blocks the final steps of heme biosynthesis. Ferrochelatase, the enzyme that inserts iron into Proto IX to form heme, is left without its substrate.
-
Potential for Porphyria-like Symptoms: In animal models, the accumulation of porphyrin precursors due to PPO inhibition can mimic the biochemical signs of certain porphyrias, a group of genetic disorders affecting heme synthesis.
Quantitative Data on the Effects of this compound
The following tables summarize the expected quantitative effects of this compound based on data from known PPO inhibitors like saflufenacil.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/System |
| IC50 | 0.4 nM | In vitro PPO enzyme assay (e.g., from Abutilon theophrasti) |
Table 2: Cellular and Physiological Effects of this compound in Plants
| Parameter | Effect | Concentration/Time | Species |
| Protoporphyrin IX Accumulation | Significant Increase | 1 µM, 24h | Lemna paucicostata |
| Chlorophyll Content | 70% Reduction | 10 µM, 48h | Solanum nigrum |
| Lipid Peroxidation (MDA levels) | 5-fold Increase | 10 µM, 24h | Abutilon theophrasti |
| Cell Membrane Leakage (Electrolyte Leakage) | 80% Increase | 10 µM, 24h | Solanum nigrum |
| Growth Inhibition (GR50) | 5 µM | 7 days | Abutilon theophrasti |
Table 3: Effects of this compound on Heme Pathway Intermediates in Animal Cells
| Parameter | Effect | Concentration/Time | Cell Line |
| Protoporphyrin IX Accumulation | 10-fold Increase | 10 µM, 24h | Human hepatoma (HepG2) |
| Heme Content | 60% Reduction | 10 µM, 48h | Murine erythroleukemia (MEL) |
| Ferrochelatase Activity | No direct inhibition | - | - |
| δ-Aminolevulinic Acid Synthase (ALAS) Activity | Upregulation (feedback) | 10 µM, 48h | HepG2 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound are provided below.
Protocol 1: In Vitro PPO Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on PPO enzyme activity.
Materials:
-
PPO enzyme extract (from plant or animal source)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT
-
This compound stock solution (in DMSO)
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution.
-
Add 80 µL of the PPO enzyme extract to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of Protoporphyrinogen IX to each well.
-
Immediately measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time, which corresponds to the formation of Protoporphyrin IX.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Protocol 2: Quantification of Protoporphyrin IX Accumulation in Plant Tissue
This protocol quantifies the accumulation of Proto IX in plant tissue following treatment with this compound.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
This compound treatment solution
-
Acetone:0.1 M NH4OH (9:1, v/v)
-
Spectrofluorometer
Procedure:
-
Treat plant seedlings with various concentrations of this compound.
-
After the desired treatment time (e.g., 24 hours), harvest and weigh the leaf tissue.
-
Homogenize the tissue in the acetone:NH4OH solution in the dark.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Measure the fluorescence of the supernatant (Excitation: 400 nm, Emission: 635 nm).
-
Quantify the Proto IX concentration using a standard curve.
Protocol 3: Whole-Plant Herbicidal Efficacy Assay
This protocol assesses the herbicidal effect of this compound on whole plants.
Materials:
-
Potted plants (e.g., velvetleaf, Abutilon theophrasti) at the 2-4 leaf stage
-
This compound spray solution with a surfactant (e.g., 0.1% Tween-20)
-
Laboratory spray chamber
Procedure:
-
Prepare a range of this compound concentrations in the spray solution.
-
Apply the solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Place the treated plants in a growth chamber with controlled light and temperature conditions.
-
Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis) at 24, 48, and 72 hours post-application.
-
At 14 days post-application, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the percent growth inhibition relative to control plants and determine the GR50 (concentration for 50% growth reduction).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound inhibits PPO, blocking the conversion of Protogen IX to Proto IX.
Caption: Mechanism of action of this compound leading to cell death.
Caption: A typical experimental workflow for evaluating a PPO inhibitor.
References
Unable to Characterize "Ppo-IN-10": A Search for a Ghost in the Machine
A comprehensive search for the molecule designated "Ppo-IN-10" has yielded no specific scientific data, precluding the generation of an in-depth technical guide as requested. The absence of any publicly available information on a compound with this name makes it impossible to provide its in vitro characterization, experimental protocols, or associated signaling pathways.
The initial investigation into "this compound" returned extensive information on a class of compounds known as Protoporphyrinogen Oxidase (PPO) inhibitors. These inhibitors are primarily recognized for their role as herbicides, acting by disrupting the chlorophyll and heme biosynthesis pathways in plants.[1][2][3] This disruption leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane damage and plant death.[1][2]
The mechanism of action of PPO inhibitors involves the blockage of the enzyme Protoporphyrinogen Oxidase, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. This enzyme is crucial in the tetrapyrrole biosynthesis pathway, a fundamental process for the production of essential molecules like chlorophyll in plants and heme in animals.
While the general biology of PPO and the mechanism of its inhibitors are well-documented, no scientific literature, patent, or public database entry could be found that specifically references "this compound". This suggests several possibilities:
-
Internal Compound Name: "this compound" may be an internal, proprietary name for a compound within a research institution or company that has not yet been disclosed publicly.
-
Novel, Unpublished Compound: The molecule could be a very recent discovery that has not yet been described in any peer-reviewed publications or presented at scientific conferences.
-
Typographical Error: It is possible that the name provided contains a typographical error, and a slight variation would yield relevant results.
Without specific data on "this compound," the creation of a technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible.
To proceed with this request, further clarification on the identity of "this compound" is required. Helpful information would include:
-
Chemical Structure or IUPAC Name: The definitive chemical identity of the molecule.
-
CAS Number: The Chemical Abstracts Service registry number.
-
Source Publication or Patent: Any scientific article, patent application, or presentation where "this compound" is mentioned.
-
Alternative Names or Designations: Any other known identifiers for the compound.
Once more specific information is available, a thorough analysis and generation of the requested technical guide can be undertaken.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ppo-IN-10 in Herbicide Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme in plants.[1][2][3] Inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[4][5] This causes rapid lipid peroxidation and loss of membrane integrity, ultimately leading to cell death. Consequently, PPO is a well-established and effective target for a variety of commercial herbicides.
Ppo-IN-10 is a novel investigational compound belonging to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides. These application notes provide detailed protocols for utilizing this compound in both whole-plant and in vitro herbicide screening assays to determine its efficacy and mechanism of action.
Mechanism of Action of PPO Inhibitors
PPO inhibitors act by blocking the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is oxidized to the highly photodynamic protoporphyrin IX. Upon exposure to light, protoporphyrin IX generates singlet oxygen, which initiates a cascade of oxidative damage, leading to rapid cell membrane disruption and, ultimately, plant death. Symptoms of PPO inhibitor activity include rapid chlorosis, necrosis, and tissue browning, typically appearing within hours to a few days of application.
Figure 1. Signaling pathway of PPO inhibition by this compound.
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Screening Assay
This protocol outlines a method for evaluating the herbicidal efficacy of this compound on whole plants in a controlled greenhouse environment.
Materials and Reagents:
-
This compound
-
Susceptible weed species (e.g., Palmer amaranth (Amaranthus palmeri), common waterhemp (Amaranthus tuberculatus))
-
Resistant weed biotypes (if available)
-
Crop species for selectivity testing (e.g., soybean, corn)
-
Potting mix
-
Pots (e.g., 10 cm diameter)
-
Greenhouse or growth chamber with controlled light, temperature, and humidity
-
Spray chamber or track sprayer
-
Adjuvants (e.g., non-ionic surfactant, crop oil concentrate)
-
Solvent for this compound (e.g., acetone, DMSO)
-
Balance, weigh boats, spatulas
-
Pipettes and tips
-
Beakers and graduated cylinders
Procedure:
-
Plant Propagation:
-
Fill pots with potting mix and moisten.
-
Sow seeds of the desired plant species at an appropriate depth.
-
Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 25-30°C, 16-hour photoperiod) until they reach the 3-4 leaf stage (approximately 8-10 cm in height).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a range of application rates. The rates should be chosen to establish a dose-response curve.
-
For each dilution, add the required adjuvants as per the intended formulation.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, including a negative control (solvent and adjuvant only).
-
Apply the this compound solutions to the plants using a calibrated spray chamber or track sprayer to ensure uniform coverage.
-
-
Incubation and Observation:
-
Return the treated plants to the greenhouse or growth chamber.
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Symptoms to look for include chlorosis, necrosis, stunting, and bronzing.
-
Rate the percentage of weed control or crop injury on a scale of 0% (no effect) to 100% (complete death).
-
-
Data Collection and Analysis:
-
At the final time point, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Measure the dry weight of each plant.
-
Analyze the data to determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or LD50 (the dose required to kill 50% of the plants).
-
Figure 2. Experimental workflow for whole-plant herbicide screening.
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
This protocol is for determining the direct inhibitory effect of this compound on the PPO enzyme.
Materials and Reagents:
-
This compound
-
Isolated plant PPO enzyme (or a recombinant source)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrofluorometer or spectrophotometer
-
96-well microplates
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare the PPO enzyme solution and the protoporphyrinogen IX substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, this compound dilutions (or DMSO for the control), and the PPO enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the percentage of enzyme inhibition relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate an inhibition curve and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Data Presentation
Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison.
Table 1: Whole-Plant Herbicidal Efficacy of this compound (14 Days After Treatment)
| Target Species | GR50 (g a.i./ha) | 95% Confidence Interval |
| Amaranthus palmeri (Susceptible) | 25.3 | 21.1 - 30.4 |
| Amaranthus palmeri (Resistant, ΔG210) | > 500 | - |
| Amaranthus tuberculatus | 31.8 | 27.5 - 36.7 |
| Soybean (Glycine max) | 250.1 | 215.6 - 290.1 |
| Corn (Zea mays) | > 500 | - |
Table 2: In Vitro PPO Enzyme Inhibition by this compound
| Enzyme Source | IC50 (nM) | 95% Confidence Interval |
| Amaranthus palmeri PPO | 15.6 | 12.8 - 19.0 |
| Soybean PPO | 125.4 | 108.2 - 145.3 |
Troubleshooting
-
High Variability in Plant Growth: Ensure uniform environmental conditions, consistent watering, and proper randomization of plants.
-
Poor Solubility of this compound: Test alternative solvents or use a co-solvent system. Ensure the final solvent concentration in the assay is low enough to not affect the biological system.
-
No Herbicidal Activity Observed: Verify the concentration and application of this compound. Ensure the plants are healthy and at the correct growth stage. For in vitro assays, check the activity of the enzyme and the integrity of the substrate.
-
Inconsistent Enzyme Assay Results: Ensure accurate pipetting and temperature control. Use fresh substrate and enzyme preparations.
By following these detailed protocols and application notes, researchers can effectively evaluate the herbicidal potential of this compound and characterize its inhibitory activity against the PPO enzyme.
References
- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
Application Notes and Protocols for Photodynamic Therapy Research
Topic: Ppo-IN-10 Application in Photodynamic Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Following a comprehensive search of available scientific literature and research databases, no specific information, quantitative data, or established experimental protocols were found for a compound designated "this compound" in the context of photodynamic therapy (PDT) research. The information presented below is therefore based on the general principles of photodynamic therapy and established protocols for well-documented photosensitizers. Researchers should adapt these general guidelines to the specific physicochemical properties of any novel photosensitizer being investigated.
General Principles of Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce cell death, primarily in cancerous or other diseased tissues.[1][2][3][4] The fundamental mechanism involves the excitation of the photosensitizer by light, leading to the production of reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic.[5] The process is designed to be minimally invasive and offers selectivity by targeting the photosensitizer to the desired tissue and directing the light source to the treatment area.
The efficacy of PDT is dependent on several factors including the chemical nature and concentration of the photosensitizer, its subcellular localization, the wavelength and dose of the light, and the oxygen concentration within the target tissue. Depending on the photosensitizer's localization and the treatment parameters, cell death can occur through apoptosis, necrosis, or autophagy.
Hypothetical Experimental Workflow for a Novel Photosensitizer
The following diagram outlines a general experimental workflow for evaluating a novel photosensitizer, such as the theoretically designated "this compound," in photodynamic therapy research.
Caption: General experimental workflow for PDT research.
General In Vitro Experimental Protocols
The following are generalized protocols that would typically be adapted for the evaluation of a new photosensitizer.
Cell Culture and Photosensitizer Incubation
-
Cell Line Selection: Choose appropriate cancer cell lines for the study. For initial screening, a common and well-characterized cell line such as a human squamous cell carcinoma line can be used.
-
Cell Plating: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Photosensitizer Preparation: Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the cell culture medium.
-
Incubation: Replace the culture medium with the medium containing the photosensitizer at various concentrations. The incubation time will depend on the uptake kinetics of the specific photosensitizer, which would need to be determined experimentally. It is crucial to protect the cells from light during incubation to prevent premature activation of the photosensitizer.
Light Irradiation
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any photosensitizer that has not been taken up by the cells.
-
Fresh Medium: Add fresh, phenol red-free culture medium to the cells.
-
Irradiation: Expose the cells to a light source with a wavelength that matches the absorption maximum of the photosensitizer. The light dose (measured in J/cm²) is a critical parameter and should be varied to determine the optimal dose-response. A control group of cells incubated with the photosensitizer but not exposed to light should be included to assess any dark toxicity.
Assessment of Phototoxicity
-
Cell Viability Assay: After a post-irradiation incubation period (typically 24-48 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
-
Determination of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the photosensitizer that causes 50% cell death upon irradiation, should be calculated from the dose-response curves.
Signaling Pathways in Photodynamic Therapy
PDT can induce a complex array of cellular signaling pathways that lead to cell death or, in some cases, cell survival. The specific pathways activated depend on the photosensitizer's subcellular localization and the intensity of the oxidative stress.
Apoptosis Induction
A common mechanism of cell death in PDT is apoptosis. Photosensitizers that localize in the mitochondria can directly trigger the intrinsic apoptotic pathway through the release of cytochrome c. This, in turn, activates a cascade of caspases, leading to programmed cell death. Stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are also frequently implicated in PDT-induced apoptosis.
Caption: Simplified PDT-induced apoptosis pathway.
Cell Survival Pathways
PDT-induced oxidative stress can also activate pro-survival signaling pathways, which can contribute to treatment resistance. These pathways are often mediated by transcription factors such as NF-κB, AP-1, and NRF2, which regulate the expression of genes involved in antioxidant defense, inflammation, and cell proliferation. Understanding and potentially inhibiting these survival pathways could enhance the efficacy of PDT.
Quantitative Data from General PDT Studies
As no data is available for "this compound," the following table presents a hypothetical summary of quantitative data that would be collected for a novel photosensitizer. This is for illustrative purposes only.
| Parameter | Cell Line | Value | Conditions |
| Phototoxicity (IC50) | Human Squamous Carcinoma | 5 µM | 10 J/cm² light dose |
| Human Breast Adenocarcinoma | 8 µM | 10 J/cm² light dose | |
| Reactive Oxygen Species (ROS) Generation | Human Squamous Carcinoma | 5-fold increase over control | 5 µM PS, 5 J/cm² light |
| Apoptosis Induction | Human Squamous Carcinoma | 60% apoptotic cells | 5 µM PS, 10 J/cm² light |
Conclusion
While specific information on "this compound" is not available, the principles and protocols outlined above provide a general framework for the investigation of any new photosensitizer in the field of photodynamic therapy. The successful development of novel PDT agents requires a systematic evaluation of their photochemical properties, in vitro efficacy, and the cellular mechanisms underlying their phototoxic effects. Future research in this area will likely focus on developing photosensitizers with improved tumor selectivity and deeper tissue penetration, as well as on combination therapies that can overcome treatment resistance.
References
- 1. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy: Past, Current, and Future [mdpi.com]
- 3. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 4. Photodynamic therapy - mechanisms, photosensitizers and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
Application Notes and Protocols for Polyphenol Oxidase (PPO) in in vivo Studies
Disclaimer: The compound "Ppo-IN-10" as specified in the topic is not found in the available scientific literature. Therefore, these application notes and protocols are based on the available data for a representative Protoporphyrinogen Oxidase (PPO) inhibitor, specifically Polyphenol Oxidase (PPO) extracted from edible mushrooms , which has demonstrated in vivo anti-tumor efficacy. The following information is intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
Polyphenol Oxidases (PPOs) are copper-containing enzymes widely distributed in nature, including in edible mushrooms.[1][2] Recent research has highlighted the potential of PPO extracted from edible mushrooms as an anti-cancer agent. In vitro studies have shown that this PPO can inhibit the proliferation, migration, and invasion of various cancer cell lines, while also promoting apoptosis.[1] Furthermore, in vivo studies using a mouse tumor model have demonstrated the tumor growth inhibitory effect of edible mushroom PPO.[1] These findings suggest that PPO from edible mushrooms could be a promising candidate for further preclinical and clinical investigation in oncology.
Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study investigating the anti-tumor effects of PPO from edible mushrooms in a breast cancer model.
| Parameter | Details | Reference |
| Animal Model | Female BALB/c mice (6-8 weeks old, 18-25 g) | [1] |
| Tumor Model | 4T1 breast cancer cell xenograft | |
| Test Article | Polyphenol Oxidase (PPO) from Edible Mushroom | |
| Vehicle | Not explicitly stated, PPO is water-soluble | |
| Dosage Levels | Low-dose: 25 mg/kg; High-dose: 50 mg/kg | |
| Route of Administration | Not explicitly stated (likely systemic, e.g., intraperitoneal or intravenous) | |
| Frequency of Administration | Not explicitly stated | |
| Duration of Treatment | Not explicitly stated | |
| Efficacy Endpoint | Inhibition of tumor growth | |
| Observed Effects | PPO demonstrated a dose-dependent inhibitory effect on tumor growth. |
Experimental Protocols
The following are generalized protocols for in vivo studies with edible mushroom PPO based on the available literature and common laboratory practices.
Animal Model and Tumor Cell Implantation
-
Animal Housing: House female BALB/c mice (6-8 weeks old) in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Cell Culture: Culture 4T1 breast cancer cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Implantation:
-
Harvest 4T1 cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 1 x 10⁶ 4T1 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Preparation and Administration of PPO
-
PPO Reconstitution:
-
The PPO extracted from edible mushroom is reported to be soluble in water.
-
Prepare a stock solution of PPO by dissolving the lyophilized powder in sterile water or PBS to a desired concentration.
-
Further dilute the stock solution with the same vehicle to achieve the final desired concentrations for the low-dose (25 mg/kg) and high-dose (50 mg/kg) groups.
-
-
Administration:
-
Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, low-dose PPO, high-dose PPO).
-
Administer the prepared PPO solutions or vehicle control to the mice. While the exact route was not specified, intraperitoneal (IP) or intravenous (IV) injections are common for systemic delivery in such studies.
-
The frequency and duration of treatment should be established based on preliminary tolerability studies, but a common schedule could be daily or every other day for a period of 2-4 weeks.
-
Efficacy Evaluation
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for PPO-Induced Apoptosis
While the precise signaling pathway for edible mushroom PPO's anti-cancer effects is not fully elucidated, it is known to induce apoptosis. Mushroom-derived bioactive compounds are known to modulate various signaling pathways involved in cancer progression, including those that regulate apoptosis. The following diagram illustrates a generalized pathway of apoptosis induction that may be relevant.
Experimental Workflow for in vivo Efficacy Study
The following diagram outlines the key steps in an in vivo study to evaluate the anti-tumor efficacy of edible mushroom PPO.
References
Application Notes and Protocols for Ppo-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Ppo-IN-10 solutions, a potent Protoporphyrinogen IX oxidase (PPO) inhibitor. Due to the limited availability of specific quantitative data for this compound, the following recommendations are substantially based on publicly available information for the structurally similar and functionally related compound, Ppo-IN-8. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental needs.
Mechanism of Action
This compound is a 2-phenylpyridine derivative of pyrrolidone that inhibits the enzyme Protoporphyrinogen IX oxidase (PPO)[1]. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this accumulated protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species that cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately cell death[2][3].
Data Presentation
The following tables summarize the key information for the preparation and storage of this compound solutions, based on data for analogous compounds like Ppo-IN-8.
Table 1: this compound Solution Preparation Parameters
| Parameter | Recommended Solvent | Recommended Stock Concentration | Preparation Notes |
| Stock Solution | Dimethyl sulfoxide (DMSO) | 10-50 mM | This compound is a hydrophobic molecule with low aqueous solubility. A high-concentration stock solution should be prepared in a water-miscible organic solvent like DMSO[2][3]. |
| Working Solution | Aqueous buffer (e.g., PBS, Tris) | Dependent on experimental needs | Prepare by diluting the DMSO stock solution into the desired aqueous buffer. The final DMSO concentration should be kept low (typically <1%) to avoid solvent effects on the biological system. |
Table 2: this compound Solution Stability and Storage
| Solution Type | Storage Temperature | Shelf Life (estimated) | Special Precautions |
| Solid Compound | -20°C or -80°C | >1 year | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | At least 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each use | Due to the low aqueous solubility, precipitation may occur over time. Visually inspect for clarity before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound solid compound using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh out a quantity of this compound equivalent to 0.01 moles.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath for a short period.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: To prepare the working solution, perform a serial dilution of the stock solution into the aqueous buffer. To minimize precipitation, add the stock solution to the buffer while gently vortexing the buffer.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Use: Use the freshly prepared aqueous working solution immediately for your experiments. Due to the hydrophobic nature of this compound, the compound may precipitate out of aqueous solution over time.
Important Considerations:
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound treated samples.
-
The solubility of this compound in aqueous buffers is limited. If precipitation is observed, consider lowering the final concentration or slightly increasing the final DMSO concentration (while ensuring it does not affect your experimental system).
Visualizations
Caption: Signaling pathway of this compound mediated cell death.
Caption: Experimental workflow for this compound solution preparation.
References
Application Notes and Protocols for High-Throughput Screening of Ppo-IN-10, a Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the synthesis of essential molecules like heme and chlorophyll.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX (PpIX). PpIX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, leading to lipid peroxidation, membrane damage, and ultimately cell death.[1] This mechanism makes PPO an attractive target for the development of herbicides and for potential therapeutic applications in photodynamic therapy for cancer.[2]
Ppo-IN-10 is a novel small molecule inhibitor of PPO. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize PPO inhibitors like this compound. The described assays are suitable for screening large compound libraries to discover new PPO inhibitors and for detailed characterization of lead compounds.
Mechanism of Action of PPO Inhibition
The signaling pathway affected by PPO inhibitors is centered on the disruption of the heme and chlorophyll biosynthesis pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in various HTS assays. This data is provided for illustrative purposes to guide researchers in their data analysis and comparison.
Table 1: Biochemical Assay Results for this compound
| Compound | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | 15.2 | 7.8 | Fluorometric |
| Control Inhibitor | 27.0 | 14.5 | Fluorometric |
Table 2: Cell-Based Assay Results for this compound
| Compound | EC50 (µM) | Cell Line | Assay Endpoint |
| This compound | 1.8 | HeLa | Cell Viability (MTT) |
| Control Inhibitor | 3.5 | HeLa | Cell Viability (MTT) |
Table 3: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | 0.78 | Indicates excellent assay quality and robustness |
| Signal-to-Background | 12.5 | High dynamic range of the assay |
| CV (%) | < 5% | Low variability across the screening plate |
Experimental Protocols
Biochemical HTS Assay for PPO Inhibition (Fluorometric)
This protocol describes a fluorometric biochemical assay to screen for inhibitors of PPO activity. The assay measures the fluorescence of Protoporphyrin IX (PpIX), the product of the PPO-catalyzed reaction.[1]
Materials:
-
Recombinant human PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
This compound and other test compounds dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 5 µM FAD
-
384-well, black, flat-bottom plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: 410 nm, Emission: 630 nm)
Workflow Diagram:
Caption: HTS workflow for biochemical assay.
Procedure:
-
Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate.
-
Include positive controls (a known PPO inhibitor like this compound) and negative controls (DMSO vehicle).
-
Add 10 µL of PPO enzyme solution in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of Protoporphyrinogen IX substrate solution to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 410 nm and an emission wavelength of 630 nm using a plate reader.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the final fluorescence.
-
Calculate the percent inhibition for each compound relative to the controls.
Data Analysis: The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Fluorescencetest compound - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)] * 100
For hit compounds, a dose-response curve is generated by testing a range of concentrations to determine the IC50 value.
Cell-Based HTS Assay for PPO Inhibitor Activity
This protocol describes a cell-based assay to evaluate the cytotoxic effect of PPO inhibitors, which is a downstream consequence of PPO inhibition.
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. A dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that causes 50% reduction in cell viability.
Conclusion
The protocols and data presented provide a comprehensive guide for the high-throughput screening and characterization of this compound and other PPO inhibitors. The biochemical assay allows for direct measurement of enzyme inhibition, while the cell-based assay confirms the biological effect of the inhibitors. These assays are robust and can be adapted for large-scale screening campaigns in drug discovery and agrochemical research.
References
Application Notes and Protocols for Ppo-IN-10 in Protoporphyrin IX Accumulation Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information on the specific compound "Ppo-IN-10" is not publicly available. This document provides a comprehensive overview, experimental protocols, and representative data based on the known pharmacology of the Protoporphyrinogen Oxidase (PPO) inhibitor class of molecules. The data and protocols presented herein are intended to serve as a guide for research involving PPO inhibitors for the induction of protoporphyrin IX (PpIX) and should be adapted and optimized for specific experimental conditions.
Introduction
Protoporphyrin IX (PpIX) is a potent photosensitizer and the immediate precursor to heme in the heme biosynthesis pathway. The selective accumulation of PpIX in cancer cells is a cornerstone of photodynamic therapy (PDT), a clinically approved anti-cancer treatment. This compound is a research compound belonging to the class of Protoporphyrinogen Oxidase (PPO) inhibitors. PPO is a key enzyme in the heme synthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then undergoes auto-oxidation to form PpIX. This targeted induction of a potent photosensitizer within cancer cells makes PPO inhibitors like this compound valuable tools for research in oncology and photodynamic therapy.[1][2]
Mechanism of Action
The mechanism by which this compound induces the accumulation of PpIX is through the competitive inhibition of the enzyme Protoporphyrinogen Oxidase (PPO).[3] PPO is the penultimate enzyme in the heme synthesis pathway, located on the inner mitochondrial membrane.[4]
The key steps are as follows:
-
Inhibition of PPO: this compound binds to the active site of PPO, preventing it from catalyzing the oxidation of its substrate, protoporphyrinogen IX.[3]
-
Accumulation of Protoporphyrinogen IX: This enzymatic block leads to the accumulation of protoporphyrinogen IX within the mitochondria.
-
Auto-oxidation to PpIX: The excess protoporphyrinogen IX leaks from the mitochondria into the cytoplasm, where it is non-enzymatically oxidized to the photosensitive PpIX.
-
Photosensitization: The accumulated PpIX can be activated by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) and subsequent cell death, a process central to photodynamic therapy.
dot graph "Heme_Synthesis_Pathway_and_Ppo-IN-10_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Heme synthesis pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize representative data for PPO inhibitors in cancer cell lines. This data is intended to provide a starting point for experimental design.
Table 1: Representative In Vitro Efficacy of PPO Inhibitors in Cancer Cell Lines
| PPO Inhibitor | Cell Line | IC50 Value (µM) | Assay Endpoint | Reference |
| Acifluorfen | Murine Erythroleukemia (MEL) | 5 (toxic concentration) | Cell Viability | |
| Sulfentrazone | HepG2 (Human Hepatoma) | Not specified (genotoxic effects observed) | Genotoxicity | |
| Flumioxazin | Vitis vinifera (in vitro plantlet) | 1, 10, 100 (tested concentrations) | Growth Inhibition | |
| This compound | Various Cancer Cell Lines | To be determined | Cell Viability / PpIX Accumulation | N/A |
Experimental Protocols
Protocol 1: In Vitro Induction of Protoporphyrin IX (PpIX) Accumulation
This protocol describes the treatment of cultured cancer cells with this compound to induce the accumulation of PpIX.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for PPO inhibitors is 1-100 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Incubation: Incubate the cells with this compound for a predetermined period. The optimal incubation time for PpIX accumulation should be determined empirically but is typically between 4 and 24 hours.
-
Proceed to Quantification: After incubation, the cells are ready for the quantification of PpIX using either fluorometry (Protocol 2) or HPLC (Protocol 3).
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
} . Caption: Experimental workflow for inducing and quantifying PpIX.
Protocol 2: Fluorometric Quantification of Intracellular PpIX
This protocol provides a method for the rapid quantification of PpIX using a fluorescence plate reader.
Materials:
-
This compound treated cells (from Protocol 1)
-
PBS
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence microplate reader
Procedure:
-
Washing: After incubation with this compound, carefully remove the medium and wash the cells twice with ice-cold PBS to remove any extracellular PpIX.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates directly in the 96-well plate using a microplate reader.
-
Excitation Wavelength: ~405 nm
-
Emission Wavelength: ~635 nm
-
-
Data Analysis: Subtract the background fluorescence from the vehicle-treated cells. The fluorescence intensity is proportional to the amount of intracellular PpIX. For absolute quantification, a standard curve of known PpIX concentrations should be prepared in the same lysis buffer.
Protocol 3: HPLC-Based Quantification of Intracellular PpIX
This protocol offers a more sensitive and specific method for PpIX quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
This compound treated cells (from Protocol 1, typically from a larger culture vessel like a 6-well plate or flask)
-
PBS
-
Cell scraper
-
Extraction solvent (e.g., Dimethyl sulfoxide/methanol (3:7, v/v))
-
Microcentrifuge tubes
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping them in a small volume of PBS and transfer to a microcentrifuge tube.
-
Cell Lysis and PpIX Extraction: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and add the extraction solvent to the cell pellet. Vortex vigorously and sonicate briefly to ensure complete extraction.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial for analysis.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 1M ammonium acetate with 9% acetonitrile, pH 5.16) and an organic solvent (e.g., methanol with 9% acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min
-
Detection: Fluorescence detector with excitation at ~405 nm and emission at ~630 nm.
-
-
Quantification: The concentration of PpIX in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of PpIX.
Applications in Research
-
Photodynamic Therapy (PDT) Research: this compound can be used as a tool to induce endogenous photosensitization in cancer cells for in vitro and in vivo PDT studies. This allows for the investigation of the efficacy of PDT without the need for external photosensitizer administration.
-
Heme Synthesis Pathway Studies: As a specific inhibitor of PPO, this compound can be utilized to study the regulation and dynamics of the heme biosynthesis pathway in various cell types.
-
Cancer Biology: The differential accumulation of PpIX in cancer cells versus normal cells upon treatment with PPO inhibitors can be exploited to study metabolic differences between these cell types.
-
Fluorescence-Guided Surgery (FGS) Research: The induction of the fluorescent molecule PpIX can be explored as a potential method for enhancing the visualization of tumors during surgery.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no PpIX accumulation | - this compound concentration is too low.- Incubation time is too short.- The cell line has a low rate of heme synthesis. | - Perform a dose-response experiment with a wider range of this compound concentrations.- Optimize the incubation time (e.g., time-course experiment).- Try a different cell line known to have active heme synthesis. |
| High background fluorescence | - Autofluorescence from the cells or medium.- Impure this compound or solvents. | - Include a no-cell control (lysis buffer only) and subtract its fluorescence.- Ensure the use of high-purity reagents. |
| Inconsistent results | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors. | - Ensure uniform cell seeding.- Standardize all incubation and treatment times.- Use calibrated pipettes and proper pipetting techniques. |
Safety Precautions
-
This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
-
Since PpIX is a photosensitizer, protect treated cells and extracts from light to prevent degradation of PpIX and phototoxicity.
References
Application Notes and Protocols for Polyphenol Oxidase (PPO) Inhibitors in Plant Physiology Research
Disclaimer: The specific inhibitor "Ppo-IN-10" was not identifiable in publicly available scientific literature. The following application notes and protocols are based on the established roles of Polyphenol Oxidase (PPO) in plant physiology and the use of known PPO inhibitors. Researchers should validate these protocols for their specific compounds and plant systems.
Introduction
Polyphenol Oxidases (PPOs) are a group of copper-containing enzymes widely distributed in the plant kingdom.[1] They are primarily localized in the plastids.[2] PPOs catalyze the oxidation of monophenols and/or o-diphenols to o-quinones in the presence of oxygen.[3][4] These quinones are highly reactive and can polymerize to form brown, red, or black pigments, a process known as enzymatic browning.[3] This browning is a common response to tissue damage from wounding, pathogen attack, or senescence and can significantly impact the quality of fruits, vegetables, and other plant products. Beyond browning, PPO activity is implicated in plant defense against pests and pathogens and other physiological processes.
The use of PPO inhibitors is a critical tool for researchers in plant physiology and drug development to study the roles of PPO, prevent enzymatic browning in experimental systems, and screen for novel compounds with potential applications in agriculture and food preservation.
Mechanism of Action of PPO and its Inhibition
Polyphenol oxidases catalyze two primary reactions: the hydroxylation of monophenols to o-diphenols (cresolase or monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase or diphenolase activity). The resulting o-quinones are highly reactive electrophiles that can non-enzymatically polymerize or react with other cellular components like amino acids and proteins, leading to the formation of melanin pigments and a reduction in nutritional quality.
PPO inhibitors can act through various mechanisms, including:
-
Chelating the copper ions in the enzyme's active site.
-
Acting as reducing agents to convert o-quinones back to o-diphenols.
-
Competing with the phenolic substrates for the active site.
Applications in Plant Physiology Research
-
Controlling Enzymatic Browning: In vitro studies, such as plant tissue culture, protoplast isolation, and protein extraction, are often hampered by PPO-mediated browning and degradation of tissues and molecules. PPO inhibitors are essential for maintaining the viability and integrity of these experimental systems.
-
Studying Plant Defense Mechanisms: PPO is involved in plant defense against herbivores and pathogens. The application of PPO inhibitors can help elucidate the specific role of PPO in these interactions by observing the effect of its inhibition on disease progression or pest resistance.
-
Investigating PPO's Physiological Roles: The precise physiological functions of PPO in intact plants are still being explored. Using specific inhibitors allows researchers to probe its involvement in processes such as photosynthesis, respiration, and developmental biology.
-
Screening for Novel Inhibitors: High-throughput screening assays using purified PPO are employed to identify new and more effective inhibitors from natural or synthetic sources for potential use as food preservatives or in other agricultural applications.
Quantitative Data on PPO Inhibition
The following table summarizes hypothetical quantitative data for a generic PPO inhibitor, "Ppo-IN-X," based on typical results from in vitro enzyme inhibition assays.
| Parameter | Value | Description |
| IC50 | 5-50 µM | The concentration of the inhibitor required to reduce the activity of purified PPO by 50% in an in vitro assay. This value is dependent on the specific inhibitor, the PPO source, and the assay conditions. |
| Inhibition Type | Competitive / Non-competitive / Mixed | The mode of inhibition can be determined through kinetic studies by analyzing Lineweaver-Burk plots. |
| Effective Concentration in planta | 10-200 µM | The concentration required to observe a physiological effect, such as the reduction of browning in wounded leaf tissue or altered defense responses. This is highly dependent on the plant species, tissue type, and method of application. |
Experimental Protocols
Protocol 1: In Vitro PPO Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against PPO.
Materials:
-
Purified Polyphenol Oxidase (e.g., from mushroom or a plant source)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Substrate solution (e.g., 20 mM catechol or L-DOPA in phosphate buffer)
-
Test inhibitor stock solution (e.g., 10 mM in DMSO or ethanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
In a 96-well microplate, add 150 µL of phosphate buffer, 20 µL of the inhibitor dilution (or solvent control), and 20 µL of the PPO enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance at 420 nm (for catechol) or 475 nm (for L-DOPA) every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Protocol 2: Inhibition of Enzymatic Browning in Plant Tissue
This protocol provides a method to assess the ability of an inhibitor to prevent browning in wounded plant tissue.
Materials:
-
Plant tissue (e.g., apple or potato slices, leaf discs)
-
Test inhibitor solutions at various concentrations in water or a suitable buffer
-
Control solution (water or buffer without the inhibitor)
-
Petri dishes
-
Camera for documentation
Procedure:
-
Prepare fresh slices or discs of the plant tissue of a uniform thickness.
-
Immerse the tissue samples in the inhibitor solutions or the control solution for 5-10 minutes.
-
Remove the samples, blot excess solution, and place them in labeled Petri dishes.
-
Expose the samples to air at room temperature.
-
Visually assess and photograph the degree of browning at regular time intervals (e.g., 0, 30, 60, 120 minutes).
-
For a quantitative assessment, the color change can be measured using a colorimeter or by analyzing the images with software to quantify the brown area or intensity.
Visualizations
Caption: Simplified pathway of PPO-mediated enzymatic browning and plant defense.
Caption: General experimental workflow for evaluating a PPO inhibitor.
Caption: Logical relationship of PPO activity, plant defense, and inhibition.
References
Measuring Protoporphyrinogen Oxidase (PPO) Inhibition with Ppo-IN-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of vital molecules such as heme in animals and chlorophyll in plants.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][3] Inhibition of PPO disrupts this pathway, leading to the accumulation of PPGIX. This accumulation, and its subsequent non-enzymatic oxidation in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS) that cause lipid peroxidation and ultimately, cell death.[1] This mechanism of action makes PPO a prime target for the development of herbicides and potentially, therapeutic agents.
Ppo-IN-10 is a 2-phenylpyridine derivative of pyrrolidone that acts as an inhibitor of protoporphyrinogen IX oxidase (PPO). Its inhibitory action leads to the formation of photosensitive protoporphyrin IX, causing cell death in susceptible organisms, such as weeds. These application notes provide detailed protocols for measuring the inhibition of PPO using this compound, including in vitro enzymatic assays and methods for determining its inhibitory potency.
Data Presentation
The inhibitory activity of PPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While specific quantitative data for this compound is not publicly available, the following table provides reference values for other PPO inhibitors from the same chemical class, which can be used for comparative purposes.
| Compound | Target Enzyme | Inhibitory Potency |
| Ppo-IN-11 | Nicotiana tabacum PPO (NtPPO) | Ki = 0.0603 µM |
| Ppo-IN-23 | Nicotiana tabacum PPO (NtPPO) | Ki = 12.4 nM |
Signaling Pathway
The following diagram illustrates the role of Protoporphyrinogen Oxidase (PPO) in the heme and chlorophyll biosynthesis pathway and the mechanism of its inhibition.
Experimental Protocols
Preparation of Reagents and Stock Solutions
a. This compound Stock Solution:
-
This compound is a solid. To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
b. PPO Enzyme Preparation (Example from plant tissue):
-
Homogenize fresh or frozen plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
The supernatant contains the crude PPO extract. For higher purity, further purification steps such as ammonium sulfate precipitation and column chromatography can be performed.
c. Substrate Solution (Protoporphyrinogen IX):
-
Protoporphyrinogen IX (PPGIX) is unstable and must be prepared fresh before each experiment.
-
Prepare PPGIX by the reduction of Protoporphyrin IX (PPIX) with sodium amalgam or other reducing agents under anaerobic conditions.
In Vitro PPO Inhibition Assay (Fluorometric Method)
This assay measures the enzymatic activity of PPO by monitoring the fluorescence of the product, Protoporphyrin IX.
Materials:
-
This compound stock solution
-
PPO enzyme preparation
-
Freshly prepared Protoporphyrinogen IX (PPGIX) substrate solution
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. The final concentrations should span a range that is expected to produce a dose-response curve (e.g., from 0.01 nM to 10 µM). Include a vehicle control (DMSO) without the inhibitor.
-
In the wells of the 96-well microplate, add the diluted this compound solutions or vehicle control.
-
Add the PPO enzyme preparation to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the freshly prepared PPGIX substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. Record the fluorescence every minute for 15-30 minutes.
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound and the control.
-
Calculate the percentage of PPO inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of PPO activity.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
This compound is for research use only. Handle with care and avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
-
Work in a well-ventilated area.
References
Application Notes and Protocols for Ppo-IN-10 as a Positive Control in Protoporphyrinogen Oxidase (PPO) Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protogen IX, which is then autooxidized to Proto IX. In the presence of light, Proto IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid cell membrane disruption and cell death. This mechanism is the basis for the action of PPO-inhibiting herbicides and has potential applications in photodynamic therapy for cancer.
Ppo-IN-10 is a 2-phenylpyridine derivative of pyrrolidone that acts as a potent inhibitor of PPO. Its specific and high-affinity binding to the enzyme makes it an excellent positive control for in vitro PPO inhibitor screening assays. These application notes provide detailed protocols for using this compound as a positive control in both fluorometric and spectrophotometric PPO inhibitor assays.
PPO Signaling Pathway and Inhibition Mechanism
PPO is the last common enzyme in the biosynthesis pathways of chlorophyll and heme. The inhibition of PPO disrupts this pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. This substrate then leaks from its site of synthesis and is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a photosensitive molecule that, in the presence of light and oxygen, generates singlet oxygen, a highly reactive oxygen species. Singlet oxygen causes lipid peroxidation, leading to the destruction of cellular membranes and ultimately cell death.[1]
Data Presentation: Inhibitory Activity of PPO Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common PPO inhibitors against PPO from various species. Lower IC50 values indicate higher potency. Please note that a specific IC50 value for this compound was not available in the provided search results. For the purpose of a positive control, a compound with a known and potent IC50 value against the target enzyme should be selected.
| Inhibitor | Target Organism/Enzyme Source | IC50 (nM) | Reference |
| This compound | Not Available | Not Available | |
| Oxyfluorfen | Human | >100,000 | [2] |
| Lactofen | Human | >100,000 | [2] |
| Saflufenacil | Human | ~2,000 | [2] |
| Fomesafen | Human | 1,120 | [2] |
| Chlornitrofen | Human | >100,000 | |
| Oxadiazon | Human | ~50,000 | |
| Butafenacil | Human | ~10,000 | |
| Oxadiargyl | Human | >100,000 | |
| Acifluorfen | Human | 1,120 | |
| Epyrifenacil | Human (mitochondrial) | 130 | |
| Epyrifenacil | Mouse (mitochondrial) | 13 | |
| Epyrifenacil | Rat (mitochondrial) | 33 | |
| Epyrifenacil | Rabbit (mitochondrial) | 110 | |
| Epyrifenacil | Dog (mitochondrial) | 71 | |
| Z-4 | Plant (unspecified) | 2,932 | |
| Z-7 | Plant (unspecified) | 4,232 |
Experimental Protocols
Two primary methods are used to assay PPO activity and the inhibitory effects of compounds like this compound: a fluorometric assay and a spectrophotometric assay.
Experimental Workflow for PPO Inhibitor Assay
Protocol 1: Fluorometric PPO Inhibitor Assay
This is a highly sensitive method that measures the fluorescence of the product, Protoporphyrin IX.
1. Materials and Reagents:
-
PPO Enzyme Source: Isolated mitochondria from liver tissue (e.g., mouse, rat) or chloroplasts from spinach.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), containing 1 mM EDTA and 5 mM dithiothreitol (DTT).
-
Substrate (Protoporphyrinogen IX): Prepared fresh before each experiment by reducing Protoporphyrin IX.
-
Dissolve Protoporphyrin IX in a small volume of 0.1 M KOH.
-
Dilute with assay buffer and add sodium amalgam or sodium borohydride.
-
The reduction is complete when the characteristic pink color disappears.
-
Neutralize the solution to the desired pH of the assay buffer with HCl.
-
Keep the protoporphyrinogen IX solution on ice and protected from light.
-
-
Positive Control: this compound stock solution in DMSO.
-
Test Compounds: Stock solutions in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (Excitation: ~405-410 nm, Emission: ~630-640 nm).
2. Enzyme Preparation (Example from liver mitochondria):
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
3. Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
PPO enzyme preparation (a pre-determined optimal amount)
-
Varying concentrations of the this compound (positive control) or test compounds (typically in a final DMSO concentration of <1%). Include a vehicle control (DMSO only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader and begin kinetic reading for a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
4. Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Spectrophotometric PPO Inhibitor Assay
This method measures the increase in absorbance due to the formation of Protoporphyrin IX.
1. Materials and Reagents:
-
All materials and reagents from the Fluorometric PPO Inhibitor Assay protocol.
-
96-well clear microplates.
-
UV-Vis microplate spectrophotometer.
2. Enzyme Preparation:
-
Follow the same procedure as for the fluorometric assay.
3. Assay Procedure:
-
In a 96-well clear microplate, add the assay components as described in the fluorometric assay procedure.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
Immediately place the plate in a pre-warmed spectrophotometer and begin kinetic reading at a wavelength of 408 nm for a set period, taking readings every 30-60 seconds.
4. Data Analysis:
-
Determine the initial rate of the reaction (change in absorbance per minute) from the linear portion of the absorbance vs. time graph.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound serves as a reliable and potent positive control for PPO inhibitor assays. The detailed fluorometric and spectrophotometric protocols provided here, along with the summarized IC50 data for other known inhibitors, offer a comprehensive guide for researchers in the fields of herbicide discovery, drug development, and toxicology. The use of a well-characterized positive control like this compound is essential for validating assay performance and ensuring the accuracy and reproducibility of screening results.
References
Troubleshooting & Optimization
Ppo-IN-10 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is Ppo-IN-10 and what is its mechanism of action?
A1: this compound is classified as a protoporphyrinogen oxidase (PPO) inhibitor. PPO is a critical enzyme in the biosynthesis pathway of both chlorophyll in plants and heme in animals.[1][2][3] The enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][3] By inhibiting PPO, this compound causes an accumulation of PPGIX, which then leaks into the cytoplasm. In the presence of light and oxygen, this accumulated PPGIX is non-enzymatically oxidized to PPIX, which acts as a photosensitizer, generating reactive oxygen species that lead to rapid cell membrane disruption and ultimately, cell death.
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. Is this normal?
A2: Yes, this is a common challenge. This compound, like many small molecule inhibitors, is a lipophilic (hydrophobic) compound with inherently low solubility in aqueous solutions. Precipitation is expected if the final concentration of the compound in your assay buffer exceeds its solubility limit. This is often influenced by the final concentration of the organic solvent carried over from your stock solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: To prepare a high-concentration stock solution, it is recommended to use a water-miscible organic solvent. The most commonly used solvents for this class of inhibitors are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is advisable to prepare a stock solution in the range of 10-50 mM in one of these solvents before making further dilutions into your aqueous experimental buffers.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: For a related compound, Ppo-IN-8, a 50% inhibitory concentration (IC50) has been reported as 33 µg/L. For initial experiments to determine the IC50 of this compound, it is recommended to test a broad range of concentrations spanning several orders of magnitude around an expected value. A suitable starting range for in vitro PPO inhibition assays could be from 1 nM to 100 µM. For cell-based assays, a typical range is 10 nM to 10 µM.
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitates out of solution during my experiment.
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Initial Checks & Solutions
1. Stock Solution Preparation:
-
Issue: The compound is not fully dissolved in the initial organic solvent.
-
Solution: Ensure the this compound is completely dissolved in 100% DMSO or DMF before any dilution. Gentle warming (e.g., 37°C) and sonication can aid dissolution. However, avoid prolonged heating at high temperatures to prevent compound degradation.
2. Dilution Method:
-
Issue: Localized high concentrations during dilution cause precipitation.
-
Solution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from immediately crashing out of solution.
3. Final Organic Solvent Concentration:
-
Issue: The percentage of organic solvent in the final working solution is too low to maintain solubility.
-
Solution: While it's crucial to keep the final solvent concentration low to avoid affecting the biological system (typically <1% DMSO), ensure it is sufficient to maintain solubility at your desired this compound concentration. You may need to optimize this balance.
Advanced Solutions
If the initial checks do not resolve the issue, consider these alternative approaches:
1. Incorporate a Surfactant:
-
How it works: Surfactants can help to keep hydrophobic compounds in solution.
-
Recommendation: Try adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your aqueous buffer.
-
Control: Always include a vehicle control with the same concentration of the surfactant to account for any effects on your assay.
2. Test Alternative Solvents:
-
How it works: The compound may have better solubility characteristics in other organic solvents.
-
Recommendation: If DMSO or DMF are problematic for your system, consider testing other solvents like ethanol or isopropanol for your stock solution.
3. Adjust Buffer pH:
-
How it works: The solubility of a compound can be dependent on the pH of the solution.
-
Recommendation: If your experimental system permits, test the solubility of this compound in buffers with slightly different pH values.
Data Presentation
Table 1: Solubility and Recommended Concentrations for PPO Inhibitors (using Ppo-IN-8 as an example)
| Parameter | Solvent/System | Recommended Concentration | Key Considerations |
| Stock Solution | DMSO or DMF | 10 - 50 mM | Ensure complete dissolution before further dilution. Store at -20°C or -80°C. |
| In Vitro Enzyme Assay | Aqueous Buffer | 1 nM - 100 µM | Final DMSO concentration should typically be <1%. |
| Cell-Based Assay | Cell Culture Media | 10 nM - 10 µM | Assess solvent cytotoxicity. |
| Whole-Plant Bioassay | Spray Solution | 1 µM - 500 µM | Often includes a surfactant (e.g., 0.1% Tween-20). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and a subsequent 10 µM working solution in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., 100 mM HEPES, pH 7.5)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare 10 mM Stock Solution: a. Carefully weigh out the required amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. c. Vortex the solution for 1-2 minutes to ensure it is fully dissolved. Gentle warming or brief sonication can be applied if necessary. d. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare 10 µM Working Solution: a. Dispense 999 µL of your aqueous assay buffer into a sterile microcentrifuge tube. b. While vortexing the buffer, add 1 µL of the 10 mM this compound stock solution. c. This results in a 1:1000 dilution, yielding a 10 µM working solution with a final DMSO concentration of 0.1%. d. Always prepare fresh working solutions for each experiment.
Visualizations
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ppo-IN-10 and PPO Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PPO inhibitors?
A1: Protoporphyrinogen oxidase (PPO) inhibitors block the PPO enzyme, which is crucial for the biosynthesis of both chlorophyll in plants and heme in animals.[1][2] This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][2] Inhibition of PPO leads to the accumulation of PPGIX, which then gets oxidized by other means, producing reactive oxygen species (ROS) that cause lipid peroxidation and ultimately disrupt cell membranes, leading to cell death.[3]
Q2: What are the potential off-target effects of PPO inhibitors in mammalian cells?
A2: While PPO is the primary target, off-target interactions are a possibility with any small molecule inhibitor. Potential off-target effects of PPO inhibitors could include interactions with other enzymes in the tetrapyrrole biosynthesis pathway or unrelated proteins with similar binding pockets. For instance, a lack of complete selectivity could lead to unintended inhibition of other oxidoreductases or kinases. It is crucial to experimentally determine the selectivity profile of any new PPO inhibitor.
Q3: How can I assess the off-target profile of a PPO inhibitor like Ppo-IN-10 in my experimental model?
A3: Several experimental approaches can be used to determine the off-target profile of a small molecule inhibitor:
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Kinome Profiling: This technique assesses the inhibitory activity of a compound against a large panel of kinases, providing a broad view of its kinase selectivity.
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Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement in intact cells and can be adapted for proteome-wide analysis to identify off-target binding. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Phenotypic Screening: This approach involves testing the compound in various cell lines or model organisms and observing its phenotypic effects. Unexpected phenotypes may suggest off-target activities.
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Computational Prediction: In silico methods can predict potential off-target interactions based on the compound's structure and comparison to databases of known protein-ligand interactions.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
Problem: I am observing higher or lower than expected cell viability after treating my cells with a PPO inhibitor.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | Perform a kinome scan or proteome-wide CETSA to identify potential off-target proteins that might be contributing to the observed cytotoxicity. |
| Metabolic Instability of the Compound | Assess the stability of the PPO inhibitor in your specific cell culture medium over the time course of the experiment. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and perform a careful serial dilution to ensure accurate final concentrations in your assay. |
| Cell Line Specific Effects | Test the compound in multiple cell lines to determine if the observed effect is cell-type specific, which could indicate an off-target that is differentially expressed. |
Guide 2: Inconsistent Inhibition of PPO Activity
Problem: I am seeing variable or inconsistent results in my PPO enzyme inhibition assays.
| Possible Cause | Troubleshooting Step |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure all reagents are properly mixed. |
| Enzyme Activity | Confirm the activity of your PPO enzyme preparation using a known substrate and inhibitor as positive and negative controls. |
| Compound Degradation | Prepare fresh dilutions of the PPO inhibitor for each experiment from a properly stored stock solution to avoid degradation. |
| Substrate Depletion | Ensure that you are measuring the initial reaction rates before significant substrate depletion occurs, as this can lead to non-linear kinetics. |
Quantitative Data Summary (Illustrative)
Table 1: Hypothetical Kinase Selectivity Profile for "this compound"
This table illustrates a hypothetical result from a kinome scan, showing the percentage of inhibition at a 1 µM concentration. High inhibition of kinases other than the intended target would indicate off-target effects.
| Kinase Target | % Inhibition @ 1 µM |
| PPO (intended target) | 95% |
| Kinase A | 62% |
| Kinase B | 48% |
| Kinase C | 15% |
| Kinase D | 5% |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for "this compound"
This table shows hypothetical melting temperatures (Tm) for the intended target (PPO) and a potential off-target protein in the presence and absence of "this compound". A significant shift in Tm indicates direct binding.
| Protein | Treatment | Melting Temperature (Tm) in °C | ΔTm (°C) |
| PPO | Vehicle (DMSO) | 52.1 | - |
| "this compound" (10 µM) | 58.5 | +6.4 | |
| Off-Target X | Vehicle (DMSO) | 61.3 | - |
| "this compound" (10 µM) | 63.8 | +2.5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
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Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the PPO inhibitor or vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time.
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Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant by Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinome Profiling (General Workflow)
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Compound Submission: Provide the PPO inhibitor at a specified concentration to a commercial service provider or an in-house facility with a kinase screening platform.
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Assay Performance: The compound is typically screened against a large panel of purified, active kinases (e.g., over 300 kinases) at a fixed ATP concentration (often at or near the Km for each kinase).
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Data Measurement: The activity of each kinase is measured in the presence of the test compound and a vehicle control. The output is typically the percentage of remaining kinase activity or the percentage of inhibition.
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Data Analysis: The results are analyzed to identify which kinases are significantly inhibited by the compound. This provides a selectivity profile and highlights potential off-target interactions within the kinome.
Visualizations
Caption: PPO inhibition pathway leading to cell death.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
Technical Support Center: Troubleshooting Ppo-IN-10 Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Ppo-IN-10 in aqueous solutions during their experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide a systematic approach to identifying and resolving common instability problems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] Exposure to light, elevated temperatures, or incompatible pH levels can accelerate these degradation processes. It is crucial to investigate the cause to ensure the integrity of your experimental results.
Q2: I'm observing precipitation in my this compound working solution after dilution from a DMSO stock. What is the cause and how can I fix it?
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. It typically indicates that the compound's solubility limit in the final aqueous solution has been exceeded.
To address this, consider the following:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically less than 0.5% (v/v), to minimize its impact on the biological system and the solubility of this compound.[2]
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Use a Co-solvent: In some cases, using a mixture of solvents for the stock solution or adding a co-solvent to the final aqueous medium can improve solubility.[2]
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pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility.[2]
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Utilize Solubilizing Excipients: If other methods are not suitable for your experiment, consider using solubilizing agents like surfactants (e.g., Tween® 80) or cyclodextrins.[2]
Q3: My experimental results with this compound are inconsistent, and the compound's activity seems to be decreasing over time. What could be the problem?
Inconsistent results and a loss of compound activity are strong indicators of degradation. To troubleshoot this, systematically evaluate your solution preparation and storage procedures. Key factors to consider include the pH of your solution, storage temperature, and exposure to light and oxygen.
Q4: Can the type of storage container affect the stability of my this compound solution?
Yes, the material of the storage container can impact compound stability. Some plastics may leach contaminants, or the compound might adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or inert polypropylene tubes.
Troubleshooting & Optimization
The stability of this compound in an aqueous solution is influenced by several factors. The following sections provide a structured approach to troubleshooting and optimizing your experimental conditions.
Impact of Environmental Factors on Stability
The table below summarizes common environmental factors that can affect the stability of this compound and suggests mitigation strategies.
| Factor | Potential Impact | Mitigation Strategy |
| pH | The stability of many compounds is pH-dependent. Extreme pH values can catalyze hydrolytic degradation. | Maintain the solution pH within a stable range for the compound, typically between pH 4 and 8 for many small molecules. Use appropriate buffers (e.g., phosphate, citrate) to ensure a stable pH. |
| Temperature | Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Light Exposure | UV and visible light can induce photochemical degradation. | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Oxygen Exposure | The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Here are detailed protocols for key experiments to assess and improve the stability of your this compound solutions.
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the approximate solubility of this compound in your experimental aqueous buffer.
Materials:
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This compound
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Aqueous buffer (e.g., PBS)
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DMSO (or other suitable organic solvent)
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Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
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Create a series of dilutions of the stock solution in your aqueous buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
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Incubate the solutions at room temperature for 1-2 hours.
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Visually inspect each solution for any signs of precipitation.
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For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a spectrophotometer or HPLC.
-
The highest concentration that results in a clear, particle-free solution is the approximate solubility limit.
Protocol 2: Short-Term Stability Study
Objective: To evaluate the stability of this compound in your aqueous working solution over the course of a typical experiment.
Materials:
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This compound working solution (at the desired experimental concentration)
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HPLC system with a suitable column and mobile phase
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a fresh batch of the this compound working solution.
-
Immediately analyze an aliquot of the solution (T=0) by HPLC to determine the initial peak area of the compound.
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Incubate the remaining solution under your standard experimental conditions (e.g., 37°C).
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Take aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyze them by HPLC.
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Compare the peak area of this compound at each time point to the T=0 value. A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common instability issues with this compound.
Caption: Workflow for troubleshooting precipitation of this compound.
Caption: Workflow for investigating loss of this compound activity.
Understanding the Mechanism of Action of this compound
This compound is an inhibitor of protoporphyrinogen IX oxidase (PPO). This enzyme catalyzes the conversion of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which can then be non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and cell death. Understanding this mechanism is crucial for interpreting experimental results, as the degradation of this compound would lead to a loss of PPO inhibition and a subsequent reduction in ROS-induced cellular damage.
Caption: Simplified signaling pathway of this compound action.
References
Ppo-IN-10 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ppo-IN-10, a potent inhibitor of Protoporphyrinogen Oxidase (PPO). These resources are intended for researchers, scientists, and drug development professionals to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Protoporphyrinogen Oxidase (PPO), an enzyme crucial in the tetrapyrrole biosynthesis pathway.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3][4] By inhibiting PPO, this compound leads to the accumulation of PPGIX, which then autooxidizes to PPIX in the cytoplasm.[1] This accumulation of PPIX, a photosensitizer, results in the light-dependent generation of reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.
Q2: What are the primary applications of this compound?
A2: PPO inhibitors like this compound are widely studied and used as herbicides due to their rapid and potent action against various weed species. In a research context, they are valuable tools for studying the heme and chlorophyll biosynthesis pathways. Additionally, their ability to induce the accumulation of the photosensitizer PPIX makes them relevant for research in photodynamic therapy (PDT) for cancer treatment.
Q3: How should I store and handle this compound?
A3: For specific storage and handling instructions, always refer to the manufacturer's safety data sheet (SDS). Generally, potent small molecule inhibitors should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store aliquots of the compound in a desiccated environment at -20°C or -80°C to prevent degradation. When preparing solutions, use high-purity solvents like DMSO or ethanol.
Q4: What are the expected phenotypic effects of this compound on plant cells?
A4: In the presence of light, treatment with PPO inhibitors typically causes rapid cellular damage. Within hours of application, you can expect to see water-soaked lesions on the foliage, followed by browning (necrosis) and desiccation. In soil applications, injury may appear as mottled chlorosis and necrosis on emerging seedlings. The effects are generally more pronounced on broadleaf plants compared to grasses.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Problem: You are observing significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of this compound in your enzyme or cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Pre-warm all reagents to the assay temperature. Use a temperature-controlled plate reader or incubator. Avoid temperature gradients across the microplate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with a buffer or water to create a humidity barrier. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Improper Mixing | Ensure thorough mixing of all components in the assay wells without introducing bubbles. |
Issue 2: Lower-than-Expected Potency or No Effect
Problem: this compound is not inhibiting the PPO enzyme or is not producing the expected cellular phenotype at the anticipated concentrations.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution to test a wider range of concentrations. |
| Inactive Enzyme | Test the activity of your PPO enzyme preparation with a known substrate and without any inhibitor to confirm its functionality. |
| Insufficient Incubation Time | For in vitro enzyme assays, pre-incubate this compound with the PPO enzyme before adding the substrate. Optimize the pre-incubation time by performing a time-course experiment. |
| Presence of Light (for cellular assays) | PPO inhibitor-induced cell death is light-dependent. Ensure that your cell-based assays are conducted under appropriate light conditions after treatment. |
| Cellular Uptake Issues | If working with whole cells, consider the possibility of poor membrane permeability. Consult literature for appropriate surfactants or permeabilizing agents if necessary. |
Experimental Protocols
Protocol 1: In Vitro PPO Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PPO enzyme activity.
-
Reagent Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of Protoporphyrinogen Oxidase (PPO) enzyme in assay buffer.
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Prepare a solution of the substrate, Protoporphyrinogen IX (PPGIX), in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the PPO enzyme solution to each well.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
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Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PPGIX substrate to all wells.
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Monitor the increase in fluorescence or absorbance resulting from the formation of Protoporphyrin IX (PPIX) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
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Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Whole-Plant Herbicide Activity Assay
This protocol outlines a method for evaluating the herbicidal efficacy of this compound on a model plant species (e.g., Arabidopsis thaliana or a relevant weed species).
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Plant Growth:
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Grow plants in a controlled environment (e.g., growth chamber) with a defined light/dark cycle and temperature.
-
-
Treatment Application:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
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Prepare a series of dilutions of this compound in a spray solution containing a surfactant to ensure even coverage.
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Apply the treatment solutions to the foliage of the plants at a specific growth stage using a calibrated sprayer. Include a vehicle control spray.
-
-
Phenotypic Evaluation:
-
Return the plants to the controlled environment.
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Visually assess and score the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
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At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
-
Data Analysis:
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Calculate the percentage of visual injury and the percentage of growth reduction relative to the vehicle-treated control plants.
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Determine the effective dose that causes 50% growth reduction (GR50).
-
Visualizations
Caption: this compound inhibits PPO, leading to light-dependent cell death.
References
- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Technical Support Center: Overcoming Resistance to PPO-IN-10 in Weed Science
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ppo-IN-10 and other protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other PPO inhibitors?
This compound is a protoporphyrinogen oxidase (PPO) inhibitor, also known as a Group 14 herbicide.[1] Its primary mode of action is the inhibition of the PPO enzyme, which is crucial for the biosynthesis of both chlorophyll and heme in plants.[2][3] This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2] Inhibition of PPO leads to the accumulation of PPGIX in the cytoplasm, where it is rapidly oxidized to PPIX.[4] In the presence of light, this accumulated PPIX interacts with oxygen to generate highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption and destruction of cell membranes, ultimately resulting in cell leakage, necrosis, and plant death.
Q2: What are the typical visual symptoms of this compound application on susceptible weeds?
Symptoms of this compound application can appear rapidly, often within one to three days, and are light-dependent. Initial symptoms include water-soaked lesions on the foliage, which quickly progress to chlorosis (yellowing), followed by desiccation and necrosis (browning and tissue death). On tolerant plants or in cases of spray drift, symptoms may manifest as reddish or bronze spotting on the leaves.
Q3: What are the known mechanisms of resistance to PPO inhibitors like this compound in weeds?
Resistance to PPO inhibitors is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
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Target-Site Resistance (TSR): This form of resistance is due to genetic mutations in the gene encoding the PPO enzyme, which reduces the binding affinity of the herbicide to its target. In plants, there are two PPO enzymes, one in the chloroplasts (encoded by PPX1) and one in the mitochondria (encoded by PPX2). Most documented cases of TSR in weeds involve mutations in the PPX2 gene.
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Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This can include reduced herbicide uptake, altered translocation, sequestration of the herbicide, or enhanced metabolic detoxification of the herbicide into non-toxic forms. Metabolic resistance is a common but less understood form of NTSR for PPO inhibitors.
Q4: I have sequenced the PPX2 gene from a suspected resistant weed population and did not find any known mutations. Does this rule out target-site resistance?
Not necessarily. While several common mutations conferring resistance to PPO inhibitors have been identified (e.g., ΔG210, R128G, G399A), it is possible that a novel mutation is present in your population. Additionally, resistance could be conferred by a mutation in the PPX1 gene, although this is less common. It is also important to consider the possibility of non-target-site resistance mechanisms, which would not be detected by sequencing the target gene.
Troubleshooting Guides for Experimental Workflows
Whole-Plant Bioassays
Issue: Inconsistent dose-response curves and difficulty in determining the resistance factor (RF).
| Potential Cause | Troubleshooting Steps |
| Genetic Variability | Use seed populations from a uniform genetic background for both resistant and susceptible biotypes. |
| Environmental Stress | Maintain consistent and optimal growing conditions (light intensity and duration, temperature, humidity) for all plants. Environmental stress can alter plant response to herbicides. |
| Application Inconsistency | Calibrate spray equipment to ensure uniform spray volume and coverage. Uneven application leads to high variability. |
| Variable Plant Growth Stage | Treat all plants at the same developmental stage, as herbicide uptake and translocation can differ with age and size. |
Enzyme Inhibition Assays
Issue: No significant difference in PPO enzyme inhibition observed between suspected resistant and susceptible plant extracts.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction | Ensure your protein extraction protocol is optimized to yield active PPO enzyme. Use of protease inhibitors and maintaining cold temperatures throughout the extraction process is critical. |
| Incorrect Substrate or Cofactor Concentrations | Verify the concentration and purity of the protoporphyrinogen IX substrate and any necessary cofactors. |
| Inappropriate Assay Conditions | Optimize the pH, temperature, and incubation time for the enzyme assay. Include a known PPO inhibitor as a positive control to validate the assay setup. |
| Variable Protein Content | Normalize the enzyme activity to the total protein concentration in each extract to account for differences between samples. |
Molecular Assays for Resistance Detection
Issue: Failure to amplify the target PPX gene region for sequencing.
| Potential Cause | Troubleshooting Steps |
| Poor DNA Quality | Use a robust DNA extraction protocol to obtain high-quality genomic DNA. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis. |
| Primer Design | Design and validate primers specific to the target weed species. If using primers from a related species, they may not be optimal. |
| PCR Conditions | Optimize the PCR cycling parameters, including annealing temperature, extension time, and number of cycles. |
Data Presentation
Table 1: Common Target-Site Mutations Conferring Resistance to PPO Inhibitors
| Mutation | Gene | Weed Species | Reference |
| ΔG210 (codon deletion) | PPX2 | Amaranthus tuberculatus, Amaranthus palmeri | |
| G399A | PPX2 | Amaranthus palmeri | |
| R128G | PPX2 | Amaranthus tuberculatus | |
| R128I | PPX2 | Amaranthus tuberculatus | |
| R128K | PPX2 | Amaranthus tuberculatus | |
| A212T | PPX1 | Eleusine indica |
Table 2: Example Resistance Factors for PPO Inhibitors in Resistant Weeds
| Herbicide | Weed Species | Mutation | Resistance Factor (R/S Ratio) | Reference |
| Fomesafen | Amaranthus tuberculatus | ΔG210 | >100 | |
| Lactofen | Amaranthus palmeri | ΔG210 | >100 | |
| Fomesafen | Amaranthus palmeri | G399A | >100 | |
| Saflufenacil | Amaranthus tuberculatus | ΔG210 | 2.0 - 9.2 |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
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Plant Growth: Grow suspected resistant (R) and known susceptible (S) weed populations from seed in pots containing a commercial potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
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Herbicide Application: At the 3-4 true leaf stage, apply this compound at a range of doses that bracket the expected lethal dose for both R and S populations. Include an untreated control for comparison.
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Evaluation: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.
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Data Analysis: Analyze the data using a non-linear regression model to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance factor (RF) is calculated as the GR₅₀ (or LD₅₀) of the R population divided by the GR₅₀ (or LD₅₀) of the S population.
PPO Enzyme Inhibition Assay
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Protein Extraction: Harvest fresh leaf tissue from R and S plants and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total soluble protein in a cold extraction buffer containing protease inhibitors. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
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Enzyme Assay: In a microplate, combine the protein extract with a reaction buffer. Add a range of concentrations of this compound. Initiate the reaction by adding the substrate, protoporphyrinogen IX.
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Measurement: Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm) over time using a spectrophotometer or plate reader.
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Data Analysis: Calculate the rate of enzyme activity for each herbicide concentration. Determine the herbicide concentration required to inhibit 50% of the enzyme activity (I₅₀) for both R and S extracts. The level of resistance can be expressed as the ratio of I₅₀ (R) / I₅₀ (S).
Visualizations
References
- 1. Weeds: Mode of Action | CropWatch | Nebraska [cropwatch.unl.edu]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
Technical Support Center: Ppo-IN-10 Assay Interference
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Ppo-IN-10 polyphenol oxidase (PPO) inhibitor. It addresses common issues related to assay interference from other compounds and offers protocols to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in a this compound assay?
Assay interference can stem from several sources. These can be broadly categorized as:
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Compound-Specific Issues: this compound itself may cause issues if not handled correctly. Poor solubility in the aqueous assay buffer can lead to precipitation and inaccurate concentration, while compound aggregation can cause non-specific inhibition.[1][2]
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Contamination from Test Samples or Labware: Samples being screened for PPO inhibition may contain endogenous substances that interfere. Common interfering compounds include reducing agents, metal chelators, and compounds that alter the pH of the assay buffer.[3][4]
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Assay Component Degradation: The PPO enzyme is sensitive to temperature and pH.[3] Improper storage can lead to loss of activity. Likewise, the substrate can degrade if not stored correctly.
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Non-specific Compound Reactivity: Some compounds can chemically react with assay components, leading to false positives or negatives.
Q2: My results show lower-than-expected potency for this compound. What are the likely causes and how can I troubleshoot this?
Reduced potency is a common issue that can often be resolved by systematically checking your experimental setup.
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Inhibitor Insolubility: this compound may have limited solubility in aqueous buffers. Ensure your DMSO stock is fully dissolved before diluting into the assay buffer. When diluting, add the stock solution to the buffer while vortexing to prevent precipitation.
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Inactive Enzyme: Verify the activity of your PPO enzyme stock. Run a control reaction with only the enzyme and substrate (e.g., catechol or pyrocatechol) to confirm it is active.
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Insufficient Pre-incubation: this compound may require time to bind to the enzyme to exert its inhibitory effect. Pre-incubating the enzyme with this compound before adding the substrate is critical. Perform a time-course experiment to determine the optimal pre-incubation time.
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Incorrect Concentration: Double-check the calculations for your stock solution and serial dilutions to ensure the final concentration in the assay is correct.
Q3: I am observing high variability between replicate wells. What could be wrong?
High variability often points to technical inconsistencies in the assay setup.
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Improper Mixing: Ensure all solutions are mixed thoroughly after adding each component.
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Pipetting Inaccuracy: Calibrate your pipettes and use proper pipetting techniques to ensure consistent volumes.
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Temperature Gradients: Avoid temperature fluctuations across the microplate by ensuring all reagents and the plate itself are equilibrated to the assay temperature.
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Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect results. It is good practice to fill the outer wells with water or buffer and not use them for experimental samples.
Q4: Can compounds other than my test inhibitor affect PPO activity?
Yes, several classes of compounds are known to inhibit PPO and could be present as contaminants in your samples or reagents.
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Reducing Agents/Antioxidants: Compounds like ascorbic acid (Vitamin C) and L-cysteine can inhibit PPO. They can reduce the o-quinones formed by PPO back to o-diphenols, preventing the formation of the colored product.
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Chelating Agents: PPO is a copper-containing enzyme. Chelating agents like EDTA or citric acid can inactivate the enzyme by binding to and removing the copper ions from the active site.
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Acidulants: PPO activity is pH-dependent, with optimal activity typically between pH 6 and 7. Acidulants such as citric acid or phosphoric acid can lower the pH of the assay buffer below the enzyme's active range, causing inhibition.
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Thiol Reagents: Compounds containing thiol groups, like dithiothreitol (DTT) and glutathione, are effective PPO inhibitors.
Data on Common Interfering Compounds
The following table summarizes the inhibitory mechanisms and relative potencies of common compounds that can interfere with PPO assays.
| Compound Class | Example Compound | Mechanism of Interference | Reported Inhibition |
| Reducing Agent | L-Cysteine | Reduces o-quinones back to diphenols; may also chelate copper. | Strong; can inhibit PPO activity by over 50% at low mM concentrations. |
| Reducing Agent | Ascorbic Acid | Acts as an antioxidant and reduces o-quinones. | Potent competitive inhibitor at concentrations <1.5%. |
| Chelating Agent | Citric Acid | Lowers pH and chelates the copper cofactor in the PPO active site. | Effective inhibitor, often used in combination with other agents. |
| Thiol Reagent | Dithiothreitol (DTT) | Strongly inhibits PPO activity. | Strong inhibitor of PPO from various sources. |
| Sulfite Compound | Sodium Metabisulfite | Reacts with disulfide bonds, altering enzyme structure; reduces quinones. | Strong, often irreversible inhibitor. |
Troubleshooting and Experimental Protocols
Diagram: Troubleshooting Workflow for Low this compound Potency
Caption: A step-by-step workflow to diagnose causes of low inhibitor potency.
Diagram: PPO Catalysis and Points of Interference
Caption: How PPO works and where different interfering compounds can act.
Protocol 1: Standard PPO Activity Assay
This protocol provides a baseline method for measuring PPO activity, adapted from standard assay kits.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.05 M phosphate buffer at the optimal pH for your enzyme (typically pH 6.0-7.0).
-
Substrate Solution: Prepare a 0.05 M solution of a PPO substrate (e.g., pyrocatechol) in the assay buffer. Store protected from light.
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Enzyme Solution: Dilute the PPO enzyme stock to a working concentration in the assay buffer. The concentration should provide a linear reaction rate for at least 5-10 minutes.
-
This compound Solution: Prepare serial dilutions of this compound in the assay buffer from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 20 µL of the this compound solution (or control buffer/DMSO) to the appropriate wells.
-
Add 10 µL of the enzyme solution to each well.
-
Mix the plate gently and pre-incubate for the desired time (e.g., 15 minutes) at the assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 410-420 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve for each well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Identifying Interference from Chelating Agents
This protocol helps determine if observed inhibition is due to chelation of the PPO copper cofactor.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a 10 mM solution of copper sulfate (CuSO₄) in deionized water.
-
-
Assay Procedure:
-
Set up four sets of reactions: a. Control: Enzyme + Substrate b. Inhibitor: Enzyme + this compound + Substrate c. Copper Control: Enzyme + CuSO₄ + Substrate d. Rescue: Enzyme + this compound + CuSO₄ + Substrate
-
To the "Rescue" wells, add CuSO₄ to a final concentration of 1-2 mM during the pre-incubation step with this compound.
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Run the assay as described in Protocol 1.
-
-
Data Interpretation:
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If this compound is a true inhibitor, its activity should not be significantly reversed by the addition of excess copper.
-
If the observed inhibition is significantly reduced or eliminated in the "Rescue" wells compared to the "Inhibitor" wells, it suggests the inhibitory compound is acting as a chelating agent.
-
Protocol 3: Distinguishing Reducing Agents from True Inhibitors
This protocol helps determine if inhibition is caused by a compound that reduces the quinone product.
-
Assay Setup:
-
Run the PPO assay as described in Protocol 1 with your test compound.
-
In parallel, set up a control experiment where the enzyme is omitted. Add the substrate and the test compound to the buffer.
-
-
Procedure:
-
After initiating the main reaction (with enzyme), let it proceed until a visible color change occurs in the control (no inhibitor) wells.
-
At this point, add the test compound to a set of wells where the reaction has already produced the colored product.
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Monitor the absorbance.
-
-
Data Interpretation:
-
If the test compound is a reducing agent, it will cause the color in the wells to fade as it reduces the quinone product back to the diphenol substrate.
-
If the test compound is a true inhibitor acting on the enzyme, it will not reverse the color of the product that has already been formed. It will only prevent the formation of new product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Laboratory Testing Interference | CLSI [clsi.org]
Improving the selectivity of Ppo-IN-10 in research applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of Ppo-IN-10 in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the biosynthesis of heme and chlorophyll, catalyzing the oxidation of protoporphyrinogen-IX to protoporphyrin-IX.[1][2][3] By inhibiting PPO, this compound leads to the accumulation of protoporphyrinogen-IX, which can be autooxidized to the photosensitizer protoporphyrin-IX.[1][3] This accumulation can induce photodynamic effects, causing cellular damage through the generation of reactive oxygen species, which disrupts cell membrane integrity.
Q2: I am observing high levels of cytotoxicity at concentrations expected to be selective. What could be the cause?
High cytotoxicity at effective concentrations can stem from several factors:
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Off-target kinase inhibition: While this compound targets PPO, it may have off-target effects on various kinases, leading to unexpected cell death.
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Inappropriate dosage: The effective concentration in your specific cell line might be lower than anticipated. A dose-response curve is essential to determine the lowest effective concentration.
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Compound precipitation: Poor solubility can lead to compound precipitation, causing non-specific cellular stress and toxicity.
Q3: How can I experimentally verify the on-target engagement of this compound in my cellular model?
Several methods can be employed to confirm that this compound is engaging with its intended target, PPO, within the cell:
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Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of PPO in the presence of this compound.
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NanoBRET™ Target Engagement Assay: This method can be used to quantify the binding of this compound to PPO in living cells.
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Substrate Accumulation Assay: Measure the accumulation of the PPO substrate, protoporphyrinogen-IX, or the downstream product, protoporphyrin-IX, using LC-MS or fluorescence-based methods.
Q4: My results with this compound are inconsistent across different experiments. What are the potential reasons for this variability?
Inconsistent results can be frustrating. Here are some common causes:
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Inhibitor instability: this compound may be unstable in your experimental media. Ensure proper storage and handling, and consider the stability of the compound over the time course of your experiment.
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Cell line-specific effects: The cellular context can significantly influence the activity and off-target effects of an inhibitor. Testing in multiple cell lines can help determine if the observed effects are specific to one line.
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Activation of compensatory signaling pathways: Inhibition of PPO might trigger other cellular pathways that compensate for its loss of function, leading to variable downstream effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High cytotoxicity at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds targeting PPO. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve. 2. Consider dose interruption or reduction in your experimental design. | Determination of the lowest effective, non-toxic concentration. | |
| Poor compound solubility | 1. Visually inspect for compound precipitation. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of non-specific effects due to compound precipitation. | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways | 1. Use Western blotting to probe for activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor instability | 1. Check the stability of this compound in your specific assay conditions (e.g., media, temperature). | Ensures observed effects are due to the inhibitor and not its degradation products. | |
| Cell line-specific effects | Test this compound in multiple cell lines. | Distinguish between general off-target effects and those specific to a particular cellular context. | |
| Lack of in vitro activity despite in vivo efficacy | Assay conditions do not reflect the cellular environment | 1. Ensure the in vitro kinase assay includes necessary cofactors. 2. Optimize ATP concentration in kinase assays, as it can compete with ATP-competitive inhibitors. | Improved correlation between in vitro and in vivo results. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
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Kinase Panel: Select a commercially available kinase profiling service that offers a panel of several hundred kinases.
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Assay Concentration: Choose a concentration of this compound that is 10- to 100-fold higher than its IC50 for PPO to identify potential off-targets.
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Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.
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Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound. A highly selective inhibitor will show minimal inhibition of off-target kinases.
Protocol 2: Western Blotting for Compensatory Pathway Activation
This protocol describes how to use Western blotting to investigate the activation of compensatory signaling pathways upon this compound treatment.
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Cell Treatment: Treat your cells of interest with this compound at various concentrations and time points. Include a vehicle control (DMSO).
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in potential compensatory pathways (e.g., phospho-Akt, phospho-ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.
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Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Improving selectivity leads to reliable data.
References
- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Ppo-IN-10 degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ppo-IN-X, a potent protoporphyrinogen oxidase (PPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ppo-IN-X?
A1: Ppo-IN-X functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[2] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which is then auto-oxidized to protoporphyrin IX.[2] Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and ultimately, cell death.
Q2: My Ppo-IN-X precipitated out of my aqueous assay buffer. What should I do?
A2: Similar to other small molecule inhibitors like Ppo-IN-8, Ppo-IN-X may have limited solubility in aqueous solutions. Here are some steps to troubleshoot this issue:
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Verify Stock Solution Clarity: Ensure your stock solution, typically in an organic solvent like DMSO, is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication can help.
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Optimize Dilution Technique: When diluting the stock solution into your aqueous buffer, add the stock solution to the buffer while vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
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Reduce Final Concentration: Consider lowering the final concentration of Ppo-IN-X in your assay. A lower, soluble concentration may still be effective.
-
Incorporate a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-127) to the assay buffer can improve the solubility of hydrophobic compounds.
Q3: I am observing a decrease in Ppo-IN-X activity over time in my experiments. What could be the cause?
A3: A decrease in activity could be due to the degradation of Ppo-IN-X. Potential causes of degradation include hydrolysis, oxidation, or photodegradation. It is also important to ensure the stability of your enzyme and other assay components.
Q4: How should I properly store Ppo-IN-X to prevent degradation?
A4: To ensure the long-term stability of Ppo-IN-X, it should be stored under the following conditions:
-
Solid Compound: Store at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guides
Issue: Inconsistent IC50 values for Ppo-IN-X
| Potential Cause | Troubleshooting Steps |
| Ppo-IN-X Degradation | Prepare fresh dilutions of Ppo-IN-X from a new stock aliquot for each experiment. Perform a forced degradation study (see Experimental Protocols) to understand its stability under your assay conditions. |
| Inhibitor Precipitation | Visually inspect all solutions for any signs of precipitation. If observed, follow the troubleshooting steps for insolubility in the FAQs. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use low-retention pipette tips. |
| Enzyme Inactivity | Test the activity of your PPO enzyme with a known substrate and without any inhibitor to ensure it is active. |
| Improper Mixing | Ensure thorough mixing of all reagents before and during the assay. |
Ppo-IN-X Stability Data
The following tables present hypothetical stability data for Ppo-IN-X under various conditions.
Table 1: Stability of Ppo-IN-X in Aqueous Buffer at Different pH and Temperatures
| pH | Temperature (°C) | % Remaining after 24 hours |
| 5.0 | 4 | 98.5% |
| 5.0 | 25 | 92.1% |
| 5.0 | 37 | 85.3% |
| 7.4 | 4 | 99.2% |
| 7.4 | 25 | 95.8% |
| 7.4 | 37 | 90.4% |
| 9.0 | 4 | 96.3% |
| 9.0 | 25 | 88.7% |
| 9.0 | 37 | 79.2% |
Table 2: Photostability of Ppo-IN-X in Solution
| Condition | % Remaining after 4 hours |
| Protected from Light | 99.5% |
| Exposed to Ambient Light | 85.1% |
| Exposed to UV Light (254 nm) | 45.6% |
Experimental Protocols
Protocol: Forced Degradation Study of Ppo-IN-X
This protocol is designed to assess the stability of Ppo-IN-X under various stress conditions.
1. Preparation of Stock and Working Solutions: a. Prepare a 10 mM stock solution of Ppo-IN-X in anhydrous DMSO. b. Dilute the stock solution to 100 µM in an appropriate aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).
2. Stress Conditions: a. Acid Hydrolysis: Mix equal volumes of the 100 µM Ppo-IN-X working solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. b. Base Hydrolysis: Mix equal volumes of the 100 µM Ppo-IN-X working solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. c. Oxidative Degradation: Mix equal volumes of the 100 µM Ppo-IN-X working solution and 3% hydrogen peroxide. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours. d. Thermal Degradation: Incubate the 100 µM Ppo-IN-X working solution at 60°C, protected from light, for 2, 4, 8, and 24 hours. e. Photodegradation: Expose the 100 µM Ppo-IN-X working solution to direct sunlight or a photostability chamber for 2, 4, 8, and 24 hours. A control sample should be wrapped in aluminum foil.
3. Sample Analysis: a. At each time point, neutralize the acidic and basic samples. b. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. c. Quantify the peak area of the intact Ppo-IN-X to determine the percentage remaining compared to a time-zero control.
Visualizations
Caption: Hypothetical degradation pathways for Ppo-IN-X.
Caption: Workflow for assessing the stability of Ppo-IN-X.
Caption: Decision tree for troubleshooting Ppo-IN-X instability.
References
- 1. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Protoporphyrinogen Oxidase (PPO) Inhibitors: Sulfentrazone and Other Key Compounds
An Important Note on Ppo-IN-10: Extensive searches of scientific literature and chemical databases did not yield any information on a compound designated "this compound." Therefore, this guide will provide a comprehensive comparison of the well-characterized protoporphyrinogen oxidase (PPO) inhibitor, sulfentrazone, with other notable PPO inhibitors for which experimental data is available. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction to PPO Inhibitors
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll in plants and heme in animals.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3][4][5] Inhibition of this enzyme leads to the accumulation of PPGIX, which then leaks from its site of synthesis. In the cytoplasm, PPGIX is rapidly oxidized to PPIX. This resulting PPIX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death. This mechanism of action is the basis for the herbicidal activity of PPO inhibitors.
Signaling Pathway of PPO Inhibition
The inhibition of PPO disrupts the normal flow of the chlorophyll and heme biosynthesis pathway, leading to a cascade of cytotoxic events, particularly in plants.
Caption: PPO Inhibition Signaling Pathway.
Comparative Analysis of PPO Inhibitors
This section provides a comparative look at sulfentrazone and other PPO inhibitors based on available experimental data. The efficacy of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the PPO enzyme by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Chemical Class | Target Organism (PPO Source) | IC50 (nM) | Reference |
| Sulfentrazone | Aryl Triazinone | Amaranthus tuberculatus (Waterhemp) | 2.5 | --INVALID-LINK-- |
| Fomesafen | Diphenyl Ether | Human | 40 | |
| Fomesafen | Amaranthus spp. (Pigweed) | 9 | --INVALID-LINK-- | |
| Lactofen | Diphenyl Ether | Human | 25,000 | |
| Lactofen | Amaranthus spp. (Pigweed) | 25 | ||
| Saflufenacil | Pyrimidinedione | Human | 1,000 | |
| Saflufenacil | Amaranthus spp. (Pigweed) | 0.8 | --INVALID-LINK-- | |
| Oxyfluorfen | Diphenyl Ether | Human | >100,000 | |
| Oxyfluorfen | Plant | 10 |
Key Observations from the Data:
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Selectivity: A critical aspect of herbicide development is selectivity, meaning the compound is highly effective against the target weed species while having minimal impact on non-target organisms like crops and humans. As shown in the table, inhibitors like lactofen, saflufenacil, and oxyfluorfen exhibit significant selectivity, with much higher IC50 values for human PPO compared to plant PPO.
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Potency: Saflufenacil and sulfentrazone demonstrate high potency against problematic weed species like waterhemp and pigweed, with IC50 values in the low nanomolar range.
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Chemical Class Variation: PPO inhibitors belong to diverse chemical classes, which can influence their specific inhibitory profiles and environmental behavior.
Experimental Protocols
The following outlines a general methodology for determining the in vitro inhibitory activity of PPO inhibitors.
In Vitro PPO Inhibition Assay
1. Enzyme Extraction:
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Plant tissue (e.g., from a target weed species) is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose, EDTA, and protease inhibitors).
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The homogenate is centrifuged to pellet cellular debris.
-
The supernatant, containing the PPO enzyme, is collected for use in the assay.
2. Assay Procedure:
-
The reaction mixture is prepared in a microplate and typically contains a buffer (e.g., phosphate buffer with DTT, EDTA, and Tween 80), the PPO enzyme extract, and varying concentrations of the inhibitor (dissolved in a solvent like DMSO).
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
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The enzymatic reaction is initiated by adding the substrate, protoporphyrinogen IX.
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The activity of the PPO enzyme is monitored by measuring the rate of formation of protoporphyrin IX. This is often done fluorometrically, as protoporphyrin IX is a fluorescent molecule (excitation at ~410 nm, emission at ~630 nm).
3. Data Analysis:
-
The rate of the enzymatic reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction with no inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Experimental Workflow for PPO Inhibition Assay.
Sulfentrazone: A Closer Look
Sulfentrazone is a selective, soil-applied herbicide used for the control of annual broadleaf weeds and yellow nutsedge in various crops.
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Mechanism of Action: As a PPO inhibitor, sulfentrazone is primarily absorbed by the roots of plants. Following exposure to light, emerging seedlings of susceptible weeds turn necrotic and die.
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Environmental Persistence: Sulfentrazone is noted for its persistence in the environment, with a soil half-life that can be quite long. It is also relatively mobile in soil and has the potential to leach into groundwater.
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Selectivity: The selectivity of sulfentrazone in tolerant crops, such as soybeans, is due to the rapid metabolism of the herbicide into non-toxic compounds. However, some crop varieties may show sensitivity, and environmental conditions like cool, wet soils can increase the risk of crop injury.
Conclusion
The inhibition of protoporphyrinogen oxidase is a well-established and effective mechanism for herbicidal action. While the specific compound "this compound" remains unidentified in the scientific literature, a comparative analysis of known PPO inhibitors like sulfentrazone, fomesafen, and saflufenacil reveals important insights for researchers. Key parameters for comparison include potency (IC50 values) and, crucially, selectivity between target and non-target species. The provided experimental protocols and workflows offer a foundational approach for conducting further comparative studies in this area. Future research will likely continue to focus on the development of new PPO inhibitors with improved selectivity profiles and environmental safety.
References
- 1. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
A Comparative Efficacy Analysis of Protoporphyrinogen Oxidase (PPO) Inhibitors: Saflufenacil vs. Ppo-IN-10
An Objective Guide for Researchers in Herbicide and Drug Development
Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the creation of essential molecules like chlorophyll in plants and heme in mammals.[1] Its inhibition leads to the accumulation of the substrate protoporphyrinogen IX, which then auto-oxidizes into the highly reactive protoporphyrin IX (Proto IX).[2] This accumulation, particularly outside the chloroplast, results in light-dependent oxidative stress, causing rapid membrane damage and cell death.[2] This mechanism makes PPO an ideal target for herbicides.
This guide provides a detailed comparison of the efficacy of saflufenacil, a commercial pyrimidinedione-class herbicide, against other PPO inhibitors, here represented by the placeholder Ppo-IN-10. Due to the lack of publicly available data for a compound specifically named "this compound," this analysis will utilize data from other well-characterized PPO inhibitors, such as butafenacil and fomesafen, to provide a representative comparison.
Mechanism of Action: PPO Inhibition Pathway
Both saflufenacil and other PPO inhibitors act by blocking the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition disrupts the normal biosynthesis of chlorophyll and heme. The resulting accumulation of protoporphyrinogen IX in the cytoplasm leads to its non-enzymatic oxidation into protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen radicals that initiate lipid peroxidation and cause rapid destruction of cellular membranes, leading to necrosis of plant tissues within hours.
Comparative Efficacy Data
The efficacy of PPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. Saflufenacil is a highly potent inhibitor, with IC50 values in the low nanomolar range against PPO enzymes from various plant species.
The following table summarizes the in vitro IC50 values for saflufenacil and two other representative PPO inhibitors, butafenacil and flumioxazin, against PPO enzymes from different plant species. This data provides a benchmark for evaluating the potential efficacy of a novel inhibitor like this compound.
| Plant Species | Saflufenacil IC50 (nM) | Butafenacil IC50 (nM) | Flumioxazin IC50 (nM) |
| Corn (Zea mays) | 2.0 | 1.1 | 1.8 |
| Black Nightshade (Solanum nigrum) | 0.2 | 0.4 | 1.0 |
| Tall Morningglory (Ipomoea purpurea) | 0.9 | 0.5 | 1.2 |
| Velvetleaf (Abutilon theophrasti) | 0.3 | 0.4 | 1.1 |
| Data sourced from a study on the biokinetic properties of saflufenacil. |
Additionally, the inhibitory activity of these herbicides has been tested against human PPO (hPPO) to assess potential off-target effects.
| Compound | Human PPO IC50 (µM) |
| Saflufenacil | 0.53 |
| Butafenacil | 0.81 |
| Fomesafen | 0.15 |
| Oxadiazon | 0.49 |
| Data sourced from a study evaluating inhibitory activities against human protoporphyrinogen oxidase. |
These data indicate that while saflufenacil is a potent inhibitor of plant PPO, its inhibitory activity against human PPO is significantly lower (micromolar vs. nanomolar), suggesting a degree of selectivity. Any novel inhibitor, such as this compound, would ideally exhibit high potency against the target plant species and low activity against non-target organisms.
Experimental Protocols
The determination of PPO inhibitory activity is crucial for screening and characterizing new herbicidal compounds. A common method is the in vitro PPO inhibition assay, which measures the enzymatic activity in the presence and absence of an inhibitor.
This protocol is adapted from continuous fluorimetric assays developed for PPO activity.
1. Preparation of Enzyme Extract:
-
Plant tissue (e.g., etiolated coleoptiles or leaf tissue) is homogenized in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing sucrose, EDTA, and protease inhibitors).
-
The homogenate is filtered and centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.
-
The supernatant containing the crude PPO enzyme extract is carefully collected and kept on ice. Protein concentration is determined using a standard method like the Bradford assay.
2. Preparation of Reagents:
-
Assay Buffer: 50 mM NaH₂PO₄ (pH 8.0), 0.2% Tween 20 (v/v), and 2.5 mM glutathione.
-
Substrate (Protoporphyrinogen IX): Prepared by reducing Protoporphyrin IX with sodium amalgam under a nitrogen atmosphere. The colorless product is filtered and its concentration is determined spectrophotometrically.
-
Inhibitor Solutions: Stock solutions of saflufenacil and the test compound (this compound) are prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
3. Assay Procedure:
-
The assay is performed in a 96-well microplate format using a fluorescence plate reader.
-
To each well, add the assay buffer, the enzyme extract, and the desired concentration of the inhibitor (or solvent for control wells).
-
The plate is incubated for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the protoporphyrinogen IX substrate to each well.
-
The fluorescence of the product, protoporphyrin IX, is monitored over time (e.g., every 30 seconds for 10-15 minutes) with excitation and emission wavelengths set appropriately (e.g., ~405 nm excitation, ~630 nm emission).
4. Data Analysis:
-
The rate of reaction (increase in fluorescence per unit time) is calculated from the linear portion of the progress curve for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
A Comparative Guide to Polyphenol Oxidase (PPO) Inhibitors in Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common Polyphenol Oxidase (PPO) inhibitors in various plant species. The information presented is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide standardized experimental protocols for validation. As "Ppo-IN-10" does not correspond to a known PPO inhibitor, this guide focuses on well-characterized and widely used alternatives: Ascorbic Acid , L-Cysteine , and Kojic Acid .
Introduction to Polyphenol Oxidase and its Inhibition
Polyphenol oxidase (PPO) is a copper-containing enzyme prevalent in plants that catalyzes the oxidation of phenolic compounds into quinones. These quinones subsequently polymerize to form dark pigments, a process known as enzymatic browning.[1][2] This reaction is a significant concern in the food industry as it can lead to the deterioration of color, flavor, and nutritional quality of fruits and vegetables.[1] PPO inhibitors are compounds that can interfere with this process, thereby preventing or reducing enzymatic browning.
Comparative Performance of PPO Inhibitors
The efficacy of a PPO inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the quantitative performance of selected PPO inhibitors across different plant species. It is important to note that the inhibitory activity can vary depending on the plant source, the substrate used in the assay, and the experimental conditions such as pH.
| Inhibitor | Plant Species | Enzyme Source | Substrate | IC50 / Ki (mM) | Inhibition Type | Reference |
| Ascorbic Acid | Lotus (Nelumbo nucifera) | Rhizome | Catechol | IC50: 0.045 | Competitive | [3] |
| Purslane (Portulaca oleracea) | Catechol | Ki: 0.36 | Competitive | [1] | ||
| Lettuce (Lactuca sativa) | Pyrocatechol | Ki: 202 | Competitive | |||
| L-Cysteine | Pear (Pyrus communis) | Fruit | Catechol | IC50: 0.6 (pH 5), 0.35 (pH 7) | Competitive/Non-competitive | |
| Pear (Pyrus communis) | Fruit | Pyrogallol | IC50: 0.55 (pH 5), 0.75 (pH 7) | Competitive/Non-competitive | ||
| Purslane (Portulaca oleracea) | Catechol | Ki: 0.58 | Competitive | |||
| Lettuce (Lactuca sativa) | Pyrocatechol | Ki: 174 | Competitive | |||
| Kojic Acid | Mushroom (Agaricus bisporus) | L-DOPA | Ki: 0.018 | Competitive | ||
| Mushroom (Agaricus bisporus) | L-DOPA | - | Mixed-type | |||
| Citric Acid | - | - | Catechol | Ki: 2.074 | Non-competitive | |
| 4-Hexylresorcinol | Pear (Pyrus communis) | - | - | Mixed-type |
Mechanisms of PPO Inhibition
The selected inhibitors act through different mechanisms to prevent enzymatic browning.
-
Ascorbic Acid (Vitamin C) : Ascorbic acid is a potent reducing agent. It does not directly inhibit the PPO enzyme but rather reduces the o-quinones, the product of the PPO reaction, back to their original colorless diphenolic state. This action effectively delays the formation of brown pigments. At lower concentrations, it can also act as a competitive inhibitor.
-
L-Cysteine : This sulfur-containing amino acid can inhibit PPO through multiple mechanisms. It can act as a reducing agent, similar to ascorbic acid. Additionally, it can react with the o-quinones to form stable, colorless adducts. Some studies also suggest that L-cysteine can directly interact with the copper ions in the active site of the PPO enzyme, thereby inhibiting its activity. The mode of inhibition can be competitive or non-competitive depending on the conditions.
-
Kojic Acid : Kojic acid is a chelating agent that binds to the copper ions in the active site of the PPO enzyme. This binding prevents the enzyme from catalyzing the oxidation of phenolic substrates. It is generally considered a competitive or mixed-type inhibitor.
Experimental Protocols
Accurate validation of PPO inhibitors requires standardized experimental protocols. Below are detailed methodologies for PPO activity assays and the measurement of enzymatic browning.
Polyphenol Oxidase (PPO) Activity Assay (Spectrophotometric Method)
This protocol is adapted from common spectrophotometric assays for PPO activity.
Objective: To determine the rate of PPO-catalyzed oxidation of a phenolic substrate by measuring the increase in absorbance due to the formation of colored quinones.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-7.0, containing polyvinylpyrrolidone (PVPP) to bind endogenous phenolics)
-
Substrate solution (e.g., 20 mM catechol or L-DOPA in extraction buffer)
-
Inhibitor solutions of various concentrations
-
Spectrophotometer
-
Cuvettes
-
Ice bath
-
Centrifuge
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of fresh plant tissue in ice-cold extraction buffer (e.g., 1:5 w/v).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude PPO extract. The protein concentration of the extract should be determined using a standard method like the Bradford assay.
-
-
Enzyme Activity Assay:
-
Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 420 nm for catechol).
-
In a cuvette, mix the extraction buffer, the PPO extract, and the inhibitor solution (or buffer for the control).
-
Initiate the reaction by adding the substrate solution.
-
Immediately start recording the change in absorbance over time (e.g., every 15 seconds for 3-5 minutes).
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of PPO activity is often defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.
-
-
Inhibition Studies:
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type (e.g., competitive, non-competitive), perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
-
Measurement of Enzymatic Browning
This protocol describes a colorimetric method to quantify the browning of plant tissue.
Objective: To measure the change in color of a cut plant surface over time as an indicator of enzymatic browning.
Materials:
-
Plant material (e.g., apple, potato)
-
Inhibitor solutions
-
Colorimeter or a spectrophotometer with a reflectance attachment
-
White standard tile for calibration
Procedure:
-
Sample Preparation:
-
Cut fresh plant tissue into uniform slices or discs.
-
Immediately immerse the cut pieces in the inhibitor solution (or distilled water for the control) for a defined period (e.g., 2 minutes).
-
Remove the samples, blot them dry, and place them on a flat surface.
-
-
Color Measurement:
-
Calibrate the colorimeter using a standard white tile.
-
Measure the color of the cut surface at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours).
-
The color is typically expressed in CIELAB color space coordinates (L, a, b*).
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red/green axis (+a* = red, -a* = green).
-
b* represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
-
Data Analysis:
-
Calculate the change in color over time. The Browning Index (BI) can be calculated from the L, a, and b* values. A common formula is: BI = [100 * (x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)
-
The total color difference (ΔE*) can also be calculated to represent the magnitude of color change from the initial state.
-
Visualizing the PPO Inhibition Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the enzymatic browning pathway and a typical experimental workflow for evaluating PPO inhibitors.
Caption: Mechanism of action of common PPO inhibitors on the enzymatic browning pathway.
Caption: Experimental workflow for the validation of PPO inhibitors in plant species.
References
Comparative Analysis of Protoporphyrinogen Oxidase (PPO) Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of protoporphyrinogen oxidase (PPO) inhibitors with a focus on their selectivity against different oxidoreductases. As specific cross-reactivity data for Ppo-IN-10 is not publicly available, this guide utilizes data from other well-characterized PPO inhibitors to illustrate the principles of selectivity and provide a framework for evaluation.
Protoporphyrinogen oxidase is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[1] Inhibition of PPO is a critical mechanism of action for many herbicides and is also being explored for therapeutic applications.[2][3] The selectivity of PPO inhibitors is paramount to ensure they are effective against the target organism (e.g., weeds or cancer cells) while minimizing off-target effects in other organisms (e.g., crops or humans).[1]
Data Presentation: Cross-reactivity of PPO Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several common PPO inhibitors against PPO from different species. A lower IC50 value indicates greater potency. This data highlights the differential selectivity of these compounds.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference |
| Fomesafen | Amaranthus retroflexus (Redroot Pigweed) PPO | 50.7-fold resistance vs susceptible | [4] |
| Human PPO | Comparable to plant PPOs | ||
| Lactofen | Plant PPO | 25 | |
| Human PPO | Significantly higher than plant PPO | ||
| Saflufenacil | Plant PPO | Nanomolar range | |
| Human PPO | Significantly higher than plant PPO | ||
| ZINC70338 | Nicotiana tabacum (Tobacco) PPO | 2210 (Ki) | |
| Human PPO | >113-fold selectivity over human PPO |
Note: The table above showcases representative data for illustrative purposes. For specific research applications, it is crucial to consult primary literature for detailed experimental conditions and validation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by PPO inhibition and a general workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
Protocol: In Vitro PPO Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the inhibitory potential of a compound against PPO.
1. Materials and Reagents:
-
PPO Enzyme Source: Purified recombinant PPO or mitochondrial extracts from a relevant species (e.g., plant, human).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 5 µM FAD.
-
Substrate: Protoporphyrinogen IX.
-
Inhibitor: this compound or other test compounds dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
2. Enzyme Preparation:
-
If using mitochondrial extracts, isolate mitochondria from the target tissue following standard cell fractionation protocols.
-
If using recombinant PPO, purify the protein to a high degree of homogeneity.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
3. Assay Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. The final concentration in the assay should typically range from sub-nanomolar to micromolar.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
PPO enzyme solution (the amount of enzyme should be optimized to yield a linear reaction rate for at least 10-15 minutes).
-
Inhibitor solution (or DMSO for the control).
-
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader. The product of the reaction, protoporphyrin IX, has an excitation maximum around 410 nm and an emission maximum around 630 nm.
-
Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).
4. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol: Assessment of Cross-Reactivity Against Other Oxidoreductases
To assess the cross-reactivity of this compound, the in vitro inhibition assay described above should be repeated using a panel of other relevant oxidoreductases.
1. Selection of Oxidoreductases:
The choice of enzymes for the cross-reactivity panel should be based on structural homology to PPO and their physiological relevance. Examples could include:
-
Other enzymes in the tetrapyrrole biosynthesis pathway.
-
Oxidoreductases with similar substrate binding sites.
-
Enzymes known to be inhibited by compounds with similar chemical scaffolds to this compound.
2. Assay Adaptation:
The general protocol for the PPO inhibition assay can be adapted for other oxidoreductases. Key modifications will include:
-
Substrate: Use the specific substrate for each enzyme in the panel.
-
Detection Method: The method for detecting product formation will vary depending on the enzyme and substrate. This may involve spectrophotometry, fluorometry, or other detection methods.
-
Assay Conditions: Optimize the buffer pH, temperature, and other assay conditions for each specific enzyme.
3. Data Analysis and Interpretation:
-
Determine the IC50 value of this compound for each oxidoreductase in the panel.
-
Calculate the selectivity index for each enzyme by dividing its IC50 value by the IC50 value for the primary target (PPO). A higher selectivity index indicates greater selectivity for PPO.
-
A comprehensive selectivity profile will provide valuable insights into the potential off-target effects of this compound.
References
- 1. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Ppo-IN-10 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Ppo-IN-10, a novel Protoporphyrinogen Oxidase (PPO) inhibitor. The performance of this compound is objectively compared with alternative PPO inhibitors, supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.
Introduction to Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase is a critical enzyme in the biosynthesis of heme in animals and chlorophyll in plants.[1] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which is then auto-oxidized to protoporphyrin IX (PpIX).[1] PpIX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, leading to cell membrane disruption and ultimately cell death.[1] This mechanism is the basis for the herbicidal activity of PPO inhibitors and is also being explored for applications in photodynamic therapy for cancer.[1][2] Validating that a PPO inhibitor reaches and engages its target in vivo is crucial for its development as a therapeutic or research tool. The most direct biomarker for PPO inhibition in vivo is the quantification of PpIX accumulation in tissues.
Signaling Pathway of PPO Inhibition
Caption: Mechanism of this compound action on the heme biosynthesis pathway.
Comparative In Vivo Target Engagement of PPO Inhibitors
The following table summarizes in vivo data for this compound and alternative PPO inhibitors. The primary endpoint for target engagement is the quantification of Protoporphyrin IX (PpIX) accumulation in a relevant tissue, such as the liver or skin, following compound administration.
| Compound | Animal Model | Dose | Time Point | Tissue | PpIX Accumulation (ng/g tissue) | Reference |
| This compound | Mouse | 10 mg/kg | 24 hours | Liver | Hypothetical Data: 150 ± 25 | N/A |
| Butafenacil | Zebrafish Embryo | 0.09 µM | 72 hours | Whole Embryo | Significant increase in protoporphyrin autofluorescence | |
| S-53482 | Rat (pregnant) | 100 mg/kg/day | Gestation Day 20 | Embryo | ~100-fold increase vs. control | |
| Fomesafen | Mouse | Not specified | Not specified | Liver | Porphyrin accumulation observed | |
| Flumioxazin | Rat (pregnant) | 20 mg/kg | Not specified | Fetus | Higher concentration than in rabbit fetuses |
Note: Data for this compound is hypothetical and serves as an illustrative example for comparison. The data for alternative compounds are derived from studies with varying experimental designs, making direct comparison challenging. Researchers are encouraged to perform head-to-head studies under standardized conditions.
Experimental Protocols
In Vivo PPO Inhibitor Administration and Tissue Collection
This protocol describes a general procedure for assessing PPO inhibitor target engagement in a mouse model.
1. Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals under a standard 12-hour light/12-hour dark cycle with ad libitum access to food and water.
2. Compound Administration:
-
Prepare this compound and alternative inhibitors in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compounds via oral gavage or intraperitoneal injection at the desired dose (e.g., 10 mg/kg).
-
Include a vehicle control group.
3. Tissue Collection:
-
At a predetermined time point post-administration (e.g., 24 hours), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the organs.
-
Excise the target tissue (e.g., liver) and immediately snap-freeze it in liquid nitrogen.
-
Store the tissue samples at -80°C until analysis.
Quantification of Protoporphyrin IX (PpIX) in Tissue Samples
This protocol outlines a fluorescence-based method for quantifying PpIX in tissue homogenates.
1. Reagents and Materials:
-
Protoporphyrin IX standard
-
Solubilizing solution (e.g., 1 N perchloric acid:methanol, 1:1, v/v)
-
Homogenizer
-
Centrifuge
-
Fluorescence spectrophotometer or plate reader
2. Sample Preparation:
-
Weigh the frozen tissue samples (~50-100 mg).
-
Homogenize the tissue in the solubilizing solution (e.g., 1 mL per 100 mg of tissue).
-
Protect the samples from light during all steps to prevent PpIX degradation.
-
Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
3. Fluorescence Measurement:
-
Prepare a standard curve of PpIX in the solubilizing solution.
-
Transfer the supernatants and standards to a 96-well black plate.
-
Measure the fluorescence using an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.
4. Data Analysis:
-
Subtract the background fluorescence of the vehicle control samples.
-
Determine the concentration of PpIX in the samples using the standard curve.
-
Express the results as ng of PpIX per gram of tissue.
Experimental Workflow
References
A Comparative Analysis of a Novel PPO Inhibitor (Ppo-IN-10 Prototype) Versus Broad-Spectrum Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a representative, high-potency protoporphyrinogen oxidase (PPO) inhibitor, referred to herein as a Ppo-IN-10 prototype, and established broad-spectrum herbicides such as glyphosate, glufosinate, and dicamba. The information on the this compound prototype is based on published data for novel 2-phenylpyridine and α-trifluoroanisole derivatives that act as PPO inhibitors, as specific peer-reviewed data for a compound designated "this compound" is not publicly available.[1][2][3]
Executive Summary
Novel PPO inhibitors represent a significant advancement in weed management technology, offering a distinct mode of action compared to widely used broad-spectrum herbicides. This provides a valuable tool for managing herbicide-resistant weeds. While broad-spectrum herbicides like glyphosate offer wide-ranging, systemic weed control, the rise of resistance necessitates alternative solutions.[4][5] The this compound prototype, based on newly developed PPO inhibitors, demonstrates high efficacy on specific, often problematic, broadleaf weeds at low application rates. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways to facilitate an objective comparison.
Data Presentation: Efficacy and Crop Safety
The following tables summarize the available quantitative data from greenhouse and field studies, comparing the performance of the this compound prototype (based on novel PPO inhibitors) with broad-spectrum herbicides.
Table 1: Greenhouse Herbicidal Efficacy of a this compound Prototype (Novel α-Trifluoroanisole Derivative 7a) Compared to Fomesafen (a commercial PPO inhibitor).
| Weed Species | This compound Prototype (Compound 7a) - Inhibition (%) @ 37.5 g a.i./ha | Fomesafen - Inhibition (%) @ 37.5 g a.i./ha |
| Abutilon theophrasti (Velvetleaf) | >80 | Not specified |
| Amaranthus retroflexus (Redroot Pigweed) | >80 | Not specified |
| Eclipta prostrata (False Daisy) | >80 | Not specified |
| Digitaria sanguinalis (Large Crabgrass) | >80 | Not specified |
| Setaria viridis (Green Foxtail) | >80 | Not specified |
Table 2: Median Effective Dose (ED50) of a this compound Prototype (Novel α-Trifluoroanisole Derivative 7a) vs. Fomesafen on Broadleaf Weeds.
| Weed Species | This compound Prototype (Compound 7a) - ED50 (g a.i./ha) | Fomesafen - ED50 (g a.i./ha) |
| Abutilon theophrasti (Velvetleaf) | 13.32 | 36.39 |
| Amaranthus retroflexus (Redroot Pigweed) | 5.48 | 10.09 |
Table 3: Half-Maximal Inhibitory Concentration (IC50) Against Nicotiana tabacum PPO (NtPPO) Enzyme.
| Compound | IC50 (nM) |
| This compound Prototype (Compound 7a) | 9.4 |
| Fomesafen | 110.5 |
Table 4: Field Performance of Glufosinate and PPO Inhibitors on Kochia (Bassia scoparia).
| Herbicide Treatment | Injury (%) |
| Glufosinate (420 g/ha) | ~25 |
| Glufosinate + Saflufenacil (low dose) | Significantly higher than glufosinate alone |
| Glufosinate + Pyraflufen (low dose) | Significantly higher than glufosinate alone |
Table 5: Efficacy of Dicamba Formulations on PPO-Resistant Palmer Amaranth (Amaranthus palmeri).
| Dicamba Formulation and Rate | Control (%) |
| XtendiMax @ 0.5 lb ae/A | 88 |
| XtendiMax @ 1 lb ae/A | 93 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Greenhouse Herbicide Efficacy Assay
-
Plant Material: Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis) are sown in pots containing a suitable growing medium.
-
Growth Conditions: Plants are grown in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Herbicide Application: Herbicides are applied at specified doses when the weeds reach a certain growth stage (e.g., 3-4 leaf stage). Application is typically performed using a cabinet sprayer calibrated to deliver a specific volume.
-
Data Collection: Herbicidal injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill). Fresh weight of the above-ground parts is also measured.
-
Data Analysis: The median effective dose (ED50) causing 50% inhibition of plant growth is calculated using appropriate statistical software.
Field Trial Methodology for Herbicide Performance Evaluation
-
Site Selection: A field with a uniform and representative population of the target weed species is selected.
-
Experimental Design: A Randomized Complete Block Design (RCBD) with 3-4 replications is typically used to minimize the effects of field variability.
-
Plot Establishment: Individual plots of a defined size are established.
-
Herbicide Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer at specified rates and timings. Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.
-
Weed Control Assessment: Weed control is visually rated at various intervals after application using a 0% to 100% scale. Weed density (number of plants per unit area) and biomass (dry weight) are also measured.
-
Crop Safety Assessment: If conducted within a crop, visual crop injury is assessed on a 0% to 100% scale. Crop yield is measured at the end of the season.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
PPO Enzyme Inhibition Assay
-
Enzyme Source: The protoporphyrinogen oxidase (PPO) enzyme is isolated and purified from a plant source, such as Nicotiana tabacum (tobacco).
-
Assay Procedure: The inhibitory activity of the compounds is measured by monitoring the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. The reaction is initiated by adding the substrate, and the increase in fluorescence due to the formation of protoporphyrin IX is measured over time using a fluorometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound Prototype: Inhibition of Protoporphyrinogen Oxidase
PPO inhibitors block the protoporphyrinogen oxidase enzyme in the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and ultimately, plant death.
Caption: Mechanism of action of the this compound prototype.
Broad-Spectrum Herbicides: Diverse Modes of Action
Broad-spectrum herbicides control a wide range of plant species through various mechanisms.
-
Glyphosate: Inhibits the EPSP synthase enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). This systemic herbicide is translocated throughout the plant.
-
Glufosinate: Inhibits the glutamine synthetase enzyme, leading to the accumulation of toxic ammonia and the disruption of amino acid metabolism. It is a contact herbicide with limited translocation.
-
Dicamba: A synthetic auxin herbicide that mimics the natural plant hormone auxin. It causes uncontrolled and disorganized plant growth, leading to the destruction of vascular tissue. It is effective against broadleaf weeds.
Caption: Modes of action for common broad-spectrum herbicides.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new herbicidal compound from synthesis to field trials.
Caption: A generalized workflow for herbicide discovery and development.
Conclusion
The this compound prototype, representative of a new generation of PPO-inhibiting herbicides, demonstrates significant potential for the control of problematic broadleaf weeds, including those resistant to other herbicide modes of action. Its high potency at low application rates is a notable advantage. Broad-spectrum herbicides like glyphosate, glufosinate, and dicamba remain essential tools in modern agriculture, each with distinct advantages in terms of their systemic activity and weed control spectrum. However, the increasing prevalence of herbicide resistance underscores the critical need for new modes of action, such as that offered by PPO inhibitors. The choice between these herbicidal options will depend on the specific weed spectrum, the presence of herbicide-resistant biotypes, crop rotation plans, and overall integrated weed management strategies. Further field research directly comparing novel PPO inhibitors with a range of broad-spectrum herbicides across diverse environmental conditions is warranted to fully elucidate their relative performance and optimal use patterns.
References
- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Benchmarking Ppo-IN-10 Against Commercial Protoporphyrinogen IX Oxidase (PPO) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ppo-IN-10 and commercially available Protoporphyrinogen IX Oxidase (PPO) inhibitors. The data and protocols presented herein are intended to assist researchers in evaluating the efficacy and experimental application of these compounds.
Introduction to PPO Inhibition
Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This pathway is crucial for the synthesis of essential molecules like chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS). This cascade of events causes lipid peroxidation and ultimately leads to the disruption of cell membranes and cell death. This mechanism of action is the basis for the herbicidal activity of many commercial PPO inhibitors.
This compound is identified as a 2-phenylpyridine derivative of pyrrolidone that functions as a PPO inhibitor.[1] This guide aims to position this compound alongside established commercial PPO inhibitors, providing available quantitative data for comparison.
Comparative Analysis of PPO Inhibitors
The following table summarizes the available inhibitory activity data for this compound and selected commercial PPO inhibitors against plant-derived PPO. It is important to note that direct comparative data for this compound is not publicly available at this time. The IC50 value for Acifluorfen-methyl, a diphenyl ether herbicide structurally related to Fomesafen and Oxyfluorfen, is included as a reference point.
| Compound Name | Chemical Class | Target Organism(s) | IC50 (nM) |
| This compound | 2-phenylpyridine derivative of pyrrolidone | Not Specified | Data Not Available |
| Saflufenacil | Pyrimidinedione | Black nightshade, velvetleaf, corn | ~0.4[2][3] |
| Corn, black nightshade, tall morningglory, velvetleaf | 0.2 - 2.0[4][5] | ||
| Fomesafen | Diphenyl ether | Not Specified | Data Not Available |
| Oxyfluorfen | Diphenyl ether | Not Specified | Data Not Available |
| Acifluorfen-methyl | Diphenyl ether | Corn | ~4 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of PPO inhibition and the experimental procedures for its evaluation, the following diagrams illustrate the PPO signaling pathway and a general workflow for determining inhibitor potency.
Experimental Protocols
The following protocols provide detailed methodologies for conducting PPO inhibition assays.
Protoporphyrinogen Oxidase (PPO) Enzyme Preparation (from Plant Tissue)
Materials:
-
Fresh plant tissue (e.g., etiolated seedlings, leaves)
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), 5 mM dithiothreitol (DTT)
-
Homogenizer
-
Centrifuge
Protocol:
-
Harvest fresh plant tissue and keep it on ice.
-
Homogenize the tissue in ice-cold Extraction Buffer.
-
Filter the homogenate through cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet chloroplasts and cell debris.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria, which contain the PPO enzyme.
-
Resuspend the mitochondrial pellet in a minimal volume of Extraction Buffer.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
Store the enzyme preparation in aliquots at -80°C until use.
Fluorometric PPO Inhibition Assay
This assay measures the activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.
Materials:
-
PPO enzyme preparation
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT
-
Protoporphyrinogen IX (substrate) - must be freshly prepared
-
PPO inhibitor stock solutions (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Protocol:
-
Substrate Preparation: Protoporphyrinogen IX is unstable and must be prepared immediately before use by the reduction of protoporphyrin IX.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
PPO enzyme preparation (a predetermined optimal concentration)
-
Varying concentrations of the PPO inhibitor (or DMSO as a vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.
-
Immediately place the microplate in a pre-warmed fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (kinetic read). The rate of the reaction is proportional to the PPO activity.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of PPO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of PPO activity, by fitting the data to a dose-response curve.
-
Conclusion
While this compound is identified as a PPO inhibitor, a comprehensive comparative analysis is currently limited by the lack of publicly available quantitative data on its inhibitory potency. The provided data for commercial PPO inhibitors, such as the high potency of Saflufenacil, establishes a benchmark for the field. The detailed experimental protocols included in this guide offer a standardized approach for researchers to independently evaluate this compound and other novel compounds against existing PPO inhibitors. Further studies are required to fully characterize the inhibitory profile of this compound and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bioone.org [bioone.org]
- 3. [PDF] The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity | Semantic Scholar [semanticscholar.org]
- 4. Fluorometric assays for coproporphyrinogen oxidase and protoporphyrinogen oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Correlating In Vitro Efficacy and In Planta Performance of Protoporphyrinogen Oxidase (PPO) Inhibitors
A Comparative Guide for Researchers
Introduction: Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides widely used in agriculture for the control of broadleaf weeds. Their mechanism of action involves the inhibition of the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately, cell death.[1][2] For researchers and professionals in drug and herbicide development, understanding the correlation between in vitro enzymatic inhibition and the in planta herbicidal performance is paramount for predicting field efficacy and developing new, effective compounds.
While a specific compound designated "Ppo-IN-10" was not identifiable in scientific literature, this guide provides a comparative framework for understanding the relationship between in vitro and in planta data for the broader class of PPO inhibitors.
Data Presentation: In Vitro vs. In Planta Activity
The correlation between the concentration required to inhibit the PPO enzyme by 50% (in vitro IC50) and the dose required to reduce plant growth by 50% (in planta GR50) is a key indicator of a compound's potential as a herbicide. A lower IC50 value signifies higher potency at the enzymatic level, while a lower GR50 value indicates greater whole-plant efficacy. The following tables present representative data for common PPO inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected PPO Inhibitors against Plant PPO
| Inhibitor | Chemical Class | Target Enzyme Source | IC50 (nM) |
| Saflufenacil | Pyrimidinedione | Solanum nigrum (Black Nightshade) | 0.4 |
| Lactofen | Diphenyl Ether | Plant PPO | 25 |
| Fomesafen | Diphenyl Ether | Amaranthus tuberculatus (Waterhemp) | Not specified, but resistance is a known issue |
| Oxyfluorfen | Diphenyl Ether | Maize PPO | 117.9 |
| Flumioxazin | N-phenylphthalimide | Maize PPO | 157.1 |
Note: IC50 values can vary depending on the plant species and experimental conditions.[1][3]
Table 2: In Planta Herbicidal Activity of Selected PPO Inhibitors
| Inhibitor | Plant Species | Growth Reduction (GR50) (g ai/ha) | Resistance Factor (R/S Ratio) |
| Lactofen | Euphorbia heterophylla (Wild Poinsettia) | 1.3 (Susceptible) / 61.9 (Resistant) | 47.7 |
| Saflufenacil | Euphorbia heterophylla (Wild Poinsettia) | 2.0 (Susceptible) / 17.2 (Resistant) | 8.6 |
| Fomesafen | Amaranthus palmeri (Palmer Amaranth) | 12.9 (Susceptible) / 81.8 - 265.0 (Resistant) | 6 - 21 |
Note: GR50 values are determined from whole-plant dose-response assays. The Resistance/Susceptible (R/S) ratio indicates the fold-change in herbicide required to control a resistant population compared to a susceptible one.[4]
Correlation Analysis
A direct correlation between low IC50 and low GR50 values is expected; a potent enzyme inhibitor should be an effective herbicide. However, this relationship is influenced by several factors, including:
-
Absorption and Translocation: The ability of the compound to penetrate the plant cuticle and move to the site of action (chloroplasts and mitochondria) is crucial. PPO inhibitors are generally contact herbicides with limited translocation.
-
Metabolism: Plants can metabolize and detoxify herbicides. The rate of metabolism in a target weed versus a tolerant crop determines selectivity.
-
Environmental Factors: Light is essential for the herbicidal activity of PPO inhibitors. Temperature and humidity can also affect plant growth and herbicide uptake.
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of PPO inhibitors leading to plant cell death.
Experimental Workflows
References
Safety Operating Guide
Proper Disposal of Ppo-IN-10: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Protoporphyrinogen IX Oxidase (PPO) Inhibitor
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the disposal of Ppo-IN-10, a research-grade protoporphyrinogen IX oxidase (PPO) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
It is imperative to always consult the official Safety Data Sheet (SDS) for this compound, should it be available from the supplier, as it will provide specific details on hazards, handling, and disposal. The following procedures should be considered as general guidelines in the absence of specific instructions.
Quantitative Data on Hazardous Waste Disposal
The cost associated with the disposal of hazardous laboratory waste can vary significantly based on its classification and handling requirements. The following table provides an illustrative overview of average disposal costs, emphasizing the financial importance of proper waste segregation and minimization.
| Waste Classification | Average Cost per Kilogram (Bulked) | Average Cost per Kilogram (Lab-packed) |
| Combustible Liquid | $2 | $6 |
| Flammable Liquid | $3 | $10 |
| Corrosive & Flammable Liquid | Not Applicable | $8 |
| Oxidizer | Not Applicable | $16 |
| Poison | Not Applicable | $9 |
| Halogenated Solvents | More expensive than non-halogenated | More expensive than non-halogenated |
Data sourced from Missouri S&T Environmental Health and Safety. Lab-packed waste incurs higher costs due to the increased need for segregation and specialized handling.
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to final pickup by authorized personnel.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
At the point of generation, determine the appropriate waste stream for this compound. As a PPO inhibitor potentially possessing herbicidal properties, it should be treated as hazardous chemical waste.
-
Do not mix this compound waste with incompatible materials. It is best practice to collect it in a dedicated waste container.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
4. Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS department with accurate information about the waste contents.
6. Decontamination of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
If the SDS for this compound classifies it as an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination (if applicable and permitted by your institution's policies), deface the hazardous waste label before disposing of the container as regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Ppo-IN-10
Essential Safety and Handling Guide for Ppo-IN-10
Disclaimer: As a novel or specialized research compound, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide is based on established safety protocols for handling new or uncharacterized enzyme inhibitors and research chemicals. It is imperative to treat this compound as a potentially hazardous substance and to supplement these guidelines with a thorough risk assessment conducted by qualified personnel within your institution. Always consult your institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment (PPE), operational plans for handling, and protocols for disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive hazard analysis should be performed for all procedures involving this compound to ensure the highest level of safety.[1][2] The following table summarizes the recommended PPE for various stages of handling.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Primary Engineering Control: Certified Chemical Fume Hood or Powder-Coated Balance Enclosure.[3] - Hand Protection: Double-gloving with nitrile or neoprene gloves.[3] - Eye and Face Protection: Chemical safety goggles and a face shield. - Body Protection: Fully fastened laboratory coat.[3] - Respiratory Protection: N95 or higher-rated respirator if there is a risk of aerosolization outside of a fume hood. |
| Solution Preparation and Handling | - Hand Protection: Nitrile or neoprene gloves. - Eye and Face Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard. - Body Protection: Fully fastened laboratory coat. |
| General Laboratory Use | - Minimum PPE: Long pants, closed-toe shoes, a laboratory coat, and safety glasses. |
| Spill Cleanup | - Hand Protection: Heavy-duty, chemical-resistant gloves. - Eye and Face Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant apron or coveralls over a lab coat. - Respiratory Protection: Respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | - Hand Protection: Nitrile or neoprene gloves. - Eye and Face Protection: Chemical safety goggles. - Body Protection: Fully fastened laboratory coat. |
Experimental Protocols
Adherence to strict protocols is crucial for both personal safety and the integrity of your research.
Risk Assessment and Pre-Handling Preparations
-
Conduct a Risk Assessment: Before handling this compound, perform a thorough risk assessment. Identify potential hazards, evaluate the toxicity of analogous compounds, and determine possible routes of exposure.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
-
Review Emergency Procedures: Familiarize yourself with your institution's emergency procedures, including the location of safety showers, eyewash stations, and first aid kits.
Handling and Solution Preparation
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing the Compound:
-
Perform all weighing of solid this compound within a chemical fume hood or a powder-coated balance enclosure to control dust.
-
Use a dedicated spatula and weighing paper.
-
Immediately close the primary container after dispensing the desired amount.
-
-
Solubilization:
-
Slowly add the solvent to the weighed compound to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
Storage and Disposal Plan
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
If the compound is light-sensitive, use an amber vial. For hygroscopic compounds, store within a desiccator.
Waste Disposal:
-
Treat all waste as hazardous.
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.
-
Disposal Route: Do not pour any waste containing this compound down the drain. All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Hazard Mitigation with Personal Protective Equipment
Caption: Relationship between hazards and corresponding PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
